Irsogladine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCGGEJZONJOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84504-69-8 (maleate) | |
| Record name | Irsogladine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043999 | |
| Record name | Irsogladine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-26-7 | |
| Record name | Irsogladine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irsogladine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irsogladine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Irsogladine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Irsogladine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRSOGLADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBX79NZC1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Irsogladine's Modulation of Gap Junctional Intercellular Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsogladine, a gastroprotective agent, has demonstrated a significant ability to modulate gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on gap junctions. It details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of targeting gap junction communication.
Introduction to Gap Junctions and this compound
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. These channels are formed by the docking of two hemichannels, or connexons, one from each of the neighboring cells. Each connexon is composed of six protein subunits called connexins (Cx). The regulation of GJIC is crucial for a multitude of physiological processes, and its dysregulation has been implicated in various diseases.
This compound is a pharmaceutical agent primarily known for its mucosal protective effects in the gastrointestinal tract.[1][2] A growing body of evidence has revealed that a key mechanism of this compound's action involves the enhancement of GJIC.[3][4] This guide delves into the specifics of this mechanism.
Core Mechanism of Action: Enhancement of GJIC
This compound enhances GJIC primarily through a signaling cascade involving the M1 muscarinic acetylcholine receptor (M1 mAChR) and the subsequent activation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway.
Interaction with M1 Muscarinic Acetylcholine Receptor
This compound has been shown to bind to M1 mAChRs, initiating a downstream signaling cascade.[5] This interaction is a key initiating event in its modulatory effect on gap junctions. The enhancement of GJIC by this compound can be inhibited by the M1 mAChR antagonist, pirenzepine, further confirming the receptor's involvement.[5]
The cAMP/PKA Signaling Pathway
Activation of the M1 mAChR by this compound leads to an increase in intracellular cAMP levels.[5][6] While M1 receptors are classically coupled to Gq proteins and phospholipase C activation, evidence suggests they can also couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent cAMP production.[7][8]
The elevated cAMP levels activate PKA, a key kinase that phosphorylates various cellular proteins, including connexins.[4][6] PKA-mediated phosphorylation of connexins, particularly Connexin 43 (Cx43), is associated with increased gap junction assembly, trafficking to the plasma membrane, and enhanced channel opening, all of which contribute to the facilitation of GJIC.[1][9] The effects of this compound on GJIC can be blocked by inhibitors of PKA and adenylyl cyclase, such as H-89 and SQ22536, respectively, underscoring the critical role of this pathway.[6]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative findings from various studies investigating the effects of this compound on GJIC and related molecular markers.
Table 1: Dose-Dependent Enhancement of GJIC by this compound
| Cell Type | This compound Concentration | Effect on GJIC | Measurement Method | Reference |
| Gastric Epithelial Cells | 10⁻⁷ to 10⁻⁵ M | Dose-dependent facilitation | Lucifer Yellow Transfer | [5] |
| Pancreatic Cancer Cells (PANC-1) | 0 to 10⁻⁵ M | Dose-dependent increase in cell coupling | Dye Transfer Methods | [4][6] |
Table 2: Effect of this compound on Connexin Expression
| Tissue/Cell Type | Connexin | This compound Treatment | Effect on Expression | Method | Reference |
| Rat Liver | Cx32 | 20 mg/kg per day (oral) | Increased number of Cx32-positive spots (P=0.036) | Immunohistochemistry | [3] |
| Rat Liver | Cx26 | 20 mg/kg per day (oral) | Larger area of Cx26-positive spots (P=0.00032) | Immunohistochemistry | [3] |
| Rat Liver | Cx32 mRNA | 20 mg/kg per day (oral) | Tendency to be higher (not significant, P=0.70) | RT-PCR | [3] |
| Rat Liver | Cx26 mRNA | 20 mg/kg per day (oral) | Tendency to be higher (not significant, P=0.07) | RT-PCR | [3] |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Tissue/Cell Type | This compound Treatment | Effect on cAMP Levels | Measurement Method | Reference |
| Rat Liver | Oral administration | Increased 1 h after administration | Not specified in abstract | [3] |
| Pancreatic Cancer Cells (PANC-1) | Not specified | Increased | Enzyme-linked immunoassay | [4][6] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research to investigate this compound's mechanism of action on gap junctions.
Assessment of Gap Junctional Intercellular Communication (GJIC)
Method: Scrape-Loading/Dye Transfer (SL/DT) Assay with Lucifer Yellow
This technique is a widely used method to assess functional GJIC in a population of adherent cells.
Protocol Outline:
-
Cell Culture: Plate cells in a culture dish and grow to confluence.
-
Treatment: Treat the confluent monolayer with this compound or control vehicle for the desired duration.
-
Washing: Gently wash the cells with a phosphate-buffered saline (PBS) solution, typically containing Ca²⁺ and Mg²⁺ to maintain cell adhesion.
-
Scraping and Dye Loading: In the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow), a scrape or incision is made in the cell monolayer using a sharp instrument like a surgical scalpel blade. Cells along the scrape line are mechanically disrupted and take up the dye.
-
Dye Transfer: The dye is allowed to transfer from the initially loaded cells to adjacent, coupled cells through functional gap junctions for a short incubation period (typically 2-5 minutes).
-
Washing and Fixation: The dye solution is removed, and the cells are washed with PBS to remove extracellular dye. The cells are then fixed, commonly with 4% formaldehyde.
-
Visualization and Quantification: The extent of dye transfer is visualized using fluorescence microscopy. Quantification can be performed by measuring the area of dye spread from the scrape line or by counting the number of fluorescent cells extending from the scrape line. An increase in the area or number of fluorescent cells in this compound-treated cultures compared to controls indicates an enhancement of GJIC.
Analysis of Connexin Expression
Method: Immunohistochemistry/Immunofluorescence Staining
This method is used to visualize the localization and relative abundance of specific connexin proteins within tissues or cells.
Protocol Outline:
-
Sample Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), embedded (e.g., in paraffin or OCT compound), and sectioned. Cultured cells are grown on coverslips and fixed.
-
Permeabilization: For intracellular targets, cell membranes are permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Blocking: Non-specific antibody binding sites are blocked using a solution typically containing normal serum from the species in which the secondary antibody was raised and a detergent.
-
Primary Antibody Incubation: The sample is incubated with a primary antibody specific to the connexin of interest (e.g., anti-Cx43). The incubation is usually performed overnight at 4°C.
-
Washing: Unbound primary antibody is removed by washing with a buffer solution (e.g., PBS).
-
Secondary Antibody Incubation: The sample is incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). This step is performed in the dark to prevent photobleaching.
-
Washing: Unbound secondary antibody is washed away.
-
Counterstaining (Optional): Nuclei can be stained with a fluorescent dye like DAPI to visualize the cellular context.
-
Mounting and Visualization: The sample is mounted on a microscope slide with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal correspond to the abundance and localization of the target connexin.
Conclusion
This compound enhances gap junctional intercellular communication through a well-defined signaling pathway that originates with the activation of M1 muscarinic acetylcholine receptors and proceeds through the canonical cAMP/PKA cascade. This mechanism leads to the increased expression and/or function of connexin proteins, thereby facilitating direct cell-to-cell communication. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other gap junction modulators. Understanding these core mechanisms is essential for the development of novel therapeutic strategies targeting a range of pathologies associated with impaired intercellular communication.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound malate up-regulates gap junctional intercellular communication between pancreatic cancer cells via PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bicellscientific.com [bicellscientific.com]
- 6. 2.5 The scrape loading-dye transfer (SL-DT) detection of GJIC [bio-protocol.org]
- 7. research.monash.edu [research.monash.edu]
- 8. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anchored PKA as a gatekeeper for gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Irsogladine: A Technical Guide
An in-depth exploration of the origins, synthesis, and mechanistic actions of the mucosal protective agent, irsogladine, designed for researchers, scientists, and drug development professionals.
Discovery and Development
This compound, a potent gastric mucosal protective agent, was developed in Japan through the research and development efforts of Nippon Shinyaku Co., Ltd. and Kotobuki Pharmaceutical Co., Ltd.[1][2] The journey from its initial synthesis to its approval as a therapeutic agent for gastritis and gastric ulcers reflects a dedicated effort in medicinal chemistry and pharmacology.
The foundational patent for this compound was filed in the mid-1970s, with key inventor Hiromu Murai of Nippon Shinyaku named in a 1976 U.S. patent.[3] Early preclinical research in the 1980s, under the code name MN-1695, demonstrated its efficacy in various experimental ulcer models in animals.[1] A significant 1984 study by Ueda et al. provided a comprehensive initial pharmacological profile of the compound, establishing it as a new type of anti-ulcer agent.[1]
Following successful preclinical and clinical evaluations, this compound maleate was launched in Japan in 1989 under the brand name Gaslon N for the treatment of gastric ulcers and gastritis.[4] Its development marked a significant advancement in the field of cytoprotective therapies for gastrointestinal disorders.
Chemical Synthesis of this compound
The chemical synthesis of this compound, chemically known as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine, has been described through various routes. A prevalent and efficient method involves the condensation of 2,5-dichlorobenzonitrile with dicyandiamide. The resulting this compound base is then converted to its maleate salt for pharmaceutical use.
Synthesis of this compound Base (Intermediate II)
The core structure of this compound is synthesized via a condensation reaction.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2,5-dichlorobenzonitrile and dicyandiamide in an aprotic polar solvent.
-
Add a base catalyst to the mixture.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
Upon completion of the reaction, cool the mixture to allow for the precipitation of the crude this compound base.
-
Isolate the solid product by filtration and wash with an appropriate solvent to remove impurities.
-
The crude product can be further purified by recrystallization.
Synthesis of this compound Maleate (Compound I)
The pharmaceutically active salt, this compound maleate, is prepared by reacting the this compound base with maleic acid.
Experimental Protocol:
-
Suspend the synthesized this compound base (Intermediate II) in glycerol formal.
-
Heat the suspension to a temperature of 45-50°C.
-
Add maleic acid to the heated suspension and stir for approximately 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature, which will induce the precipitation of the crude this compound maleate.
-
Add deionized water to the mixture and continue stirring for another 20 minutes.
-
Filter the solid product and wash it with an alcohol-water mixture (e.g., 85:15 ethanol:water).
-
Dry the purified solid under a vacuum at 65-70°C for 5 hours to obtain the final this compound maleate product.
Quantitative Data for this compound Maleate Synthesis:
| Parameter | Value |
| Yield | 92.7 - 93.2% |
| Melting Point | 182 - 184°C |
| Purity (HPLC) | 98.9 - 99.1% |
Mechanism of Action
This compound exerts its mucosal protective effects through a multifaceted mechanism of action, distinguishing it from anti-secretory agents. Its primary actions are centered on enhancing the defensive properties of the gastric mucosa.
Phosphodiesterase (PDE) Inhibition
A key mechanism of this compound is the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable effect on PDE4.[5][6] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP plays a crucial role in various cellular processes that contribute to gastric mucosal protection.
Enhancement of Gastric Mucosal Blood Flow
This compound has been shown to improve gastric mucosal blood flow. This effect is partly mediated by an increase in endogenous nitric oxide (NO) synthesis, a potent vasodilator.[7][8] Enhanced blood flow ensures adequate oxygen and nutrient supply to the mucosal tissue, promoting healing and resilience against injury.
Facilitation of Gap Junction Intercellular Communication (GJIC)
This compound enhances gap junction intercellular communication, which is vital for maintaining the integrity and coordinated function of the gastric mucosal barrier.[9] Improved communication between epithelial cells strengthens the mucosal defense against damaging agents.
Anti-inflammatory and Antioxidant Effects
The drug also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing neutrophil infiltration at the site of mucosal injury.[10] Furthermore, it has demonstrated antioxidant effects by suppressing the generation of reactive oxygen species.[7]
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's gastroprotective mechanism.
Experimental Data
Numerous preclinical and clinical studies have provided quantitative data supporting the efficacy of this compound.
Preclinical Efficacy in Animal Models
Effect of this compound Maleate on Indomethacin-Induced Gastric Injury in Rats
| Treatment Group | Dose (mg/kg) | Gastric Ulcer Index (mm) |
| Indomethacin Control | - | 39.1 ± 7.7 |
| This compound Maleate | 1 | 27.1 ± 6.2 |
| This compound Maleate | 3 | 18.3 ± 7.2 |
| This compound Maleate | 10 | 5.7 ± 4.0 |
| *p < 0.05 vs. Indomethacin Control |
Effect of this compound Maleate on Pro-inflammatory Markers in Indomethacin-Treated Rats
| Treatment Group | Dose (mg/kg) | Mucosal IL-1β (ng/g protein) | Mucosal MPO (ng/g protein) |
| Normal | - | 36.1 ± 8.1 | - |
| Indomethacin Control | - | 160.2 ± 19.8 | 12.7 ± 4.3 |
| This compound Maleate | 3 | 85.4 ± 15.4 | 9.1 ± 2.2 |
| This compound Maleate | 10 | 93.0 ± 17.4 | 4.9 ± 0.8 |
| p < 0.05 vs. Indomethacin Control |
Clinical Efficacy
Gastric Ulcer Healing Rates in H. pylori Eradication Patients (IMPACT Study) [11]
| Treatment Group | Number of Patients (n) | Healing Rate (%) |
| This compound Maleate (4 mg/day) | 150 | 83.0 |
| Placebo | 161 | 72.2 |
| p = 0.0276 vs. Placebo |
Experimental Workflow
The discovery and development of a drug like this compound follows a structured workflow from initial concept to clinical application.
Logical Workflow for this compound Development
Caption: A generalized workflow for the discovery and development of a pharmaceutical agent like this compound.
References
- 1. Effect of 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate (MN-1695) on gastric ulcers and gastric secretion in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nippon Shinyaku Co Ltd Company Profile - Nippon Shinyaku Co Ltd Overview - GlobalData [globaldata.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The efficacy and safety of this compound maleate in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Report[Annual Report] | IR Library | To Our Shareholders and Investors | Nippon Shinyaku [nippon-shinyaku.co.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Clinical trial: this compound maleate, a mucosal protective drug, accelerates gastric ulcer healing after treatment for eradication of Helicobacter pylori infection--the results of a multicentre, double-blind, randomized clinical trial (IMPACT study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Phosphodiesterase Inhibition: An In-depth Technical Guide to the Molecular Targets of Irsogladine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsogladine, a well-established gastroprotective agent, is primarily known for its role as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. However, a growing body of evidence reveals that its therapeutic effects extend beyond PDE inhibition, encompassing a range of molecular targets that contribute to its mucosal protective and healing-promoting actions. This technical guide provides a comprehensive overview of these non-PDE molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved. This in-depth analysis is intended to support further research and drug development efforts by elucidating the multifaceted mechanism of action of this compound.
Enhancement of Gap Junctional Intercellular Communication (GJIC)
A primary non-PDE mechanism of this compound is the enhancement of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular responses. This compound has been shown to increase the number and function of gap junctions, which are intercellular channels formed by connexin (Cx) proteins.
Quantitative Data
| Parameter | Observation | Concentration/Dose | Model System | Reference |
| GJIC Facilitation | Dose-dependent increase | 10⁻⁷ to 10⁻⁵ M | Gastric epithelial cells | [1] |
| Connexin32 (Cx32) Expression | Recovery to 70% of normal control value | 100 mg/kg | Rat model of pancreatitis |
Signaling Pathway
This compound's effect on GJIC is mediated, in part, through its interaction with the M1 muscarinic acetylcholine receptor (mAChR) and subsequent activation of the Protein Kinase A (PKA) pathway. While a specific binding affinity (Ki) for this compound at the M1 receptor has not been reported in the available literature, functional assays confirm this interaction.[1]
Experimental Protocols
This technique is a widely used functional assay to assess GJIC between cultured cells.
-
Cell Culture: Plate cells in a 35-mm dish and grow to confluency.
-
Scraping: Create a scrape in the cell monolayer using a sharp instrument (e.g., a scalpel blade).
-
Dye Loading: Immediately after scraping, add a solution of Lucifer Yellow (a fluorescent dye that can pass through gap junctions) to the culture dish and incubate for a short period (e.g., 5-15 minutes).
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Visualize the cells using a fluorescence microscope. The extent of dye transfer from the loaded cells at the scrape line to adjacent cells is indicative of the level of GJIC.
-
Quantification: The area of dye spread can be quantified using image analysis software.
This method is used to visualize the localization and quantify the expression of connexin proteins in tissue samples.
-
Tissue Preparation: Fix tissue samples in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the slides in a citrate buffer.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the connexin of interest (e.g., anti-Cx32).
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the staining using a fluorescence microscope. The intensity and distribution of the fluorescence signal can be quantified.
Anti-Inflammatory and Anti-Carcinogenic Effects via Inhibition of NF-κB and AP-1
This compound has demonstrated anti-inflammatory and potential anti-carcinogenic properties by inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key regulators of inflammation and cell proliferation.
Quantitative Data
| Parameter | Observation | Concentration/Dose | Model System | Reference |
| NF-κB Transcriptional Activity | 38% reduction of untreated control value | 200 µM | Caco-2 cells | [2] |
| AP-1 Transcriptional Activity | 47% reduction of untreated control value | 200 µM | Caco-2 cells | [2] |
| Intestinal Polyp Number | Reduced to 69% of untreated control | 5 ppm in diet | Apc-mutant mice | [2] |
| Intestinal Polyp Number | Reduced to 66% of untreated control | 50 ppm in diet | Apc-mutant mice | [2] |
Note: A specific IC50 value for NF-κB and AP-1 inhibition by this compound has not been reported in the available literature.
Signaling Pathway
Experimental Protocols
This assay measures the transcriptional activity of NF-κB and AP-1 by utilizing a reporter plasmid containing a luciferase gene under the control of response elements for these transcription factors.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., Caco-2) and transfect the cells with a reporter plasmid containing NF-κB or AP-1 response elements upstream of a luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.
-
Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in luciferase activity in this compound-treated cells compared to untreated controls indicates inhibition of the respective transcription factor.
Modulation of Gastric Mucosal Blood Flow
This compound enhances gastric mucosal blood flow, a crucial factor in maintaining mucosal integrity and promoting healing.
Experimental Protocol
LDF is a non-invasive technique used to measure microcirculatory blood flow in real-time.
-
Animal Preparation: Anesthetize the experimental animal (e.g., a dog).
-
Endoscopy: Insert a gastrointestinal endoscope to visualize the gastric mucosa.
-
LDF Probe Placement: Pass a laser Doppler flowmetry probe through the forceps channel of the endoscope and place it in contact with the gastric mucosa at the desired measurement site.
-
Measurement: Record the blood flow signal, which is proportional to the number and velocity of red blood cells in the sampled tissue volume. Multiple measurements are typically taken and averaged.
-
Intervention: Administer this compound and repeat the measurements to assess its effect on gastric mucosal blood flow.
Involvement of Nitric Oxide (NO) Synthesis
The gastroprotective effects of this compound are partially mediated by endogenous nitric oxide (NO), a key signaling molecule involved in vasodilation and cytoprotection.
Signaling Pathway
Experimental Protocol
This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline or by measuring the production of nitrite/nitrate, stable end-products of NO.
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing L-arginine (the substrate for NOS), NADPH (a cofactor), and other necessary components.
-
Incubation: Add the sample to the reaction mixture and incubate at 37°C to allow the NOS enzyme to produce NO.
-
Detection:
-
Citrulline Method: If using radiolabeled L-arginine, quantify the amount of radiolabeled L-citrulline produced.
-
Griess Assay: Measure the concentration of nitrite in the sample using the Griess reagent, which forms a colored product that can be measured spectrophotometrically. Nitrate can be converted to nitrite using nitrate reductase before the assay.
-
-
Data Analysis: Calculate the NOS activity based on the amount of product formed per unit of time and protein concentration.
Enhancement of Tight Junctions
This compound can strengthen the epithelial barrier by upregulating the expression of tight junction proteins.
Quantitative Data
While specific fold-change or percentage increase values are not consistently reported across studies, research indicates that this compound enhances the protein and mRNA levels of key tight junction molecules.
| Target | Observation | Model System | Reference |
| Claudin-1 | Enhanced expression | Human nasal epithelial cells | |
| Claudin-4 | Enhanced expression | Human nasal epithelial cells | |
| JAM-A | Enhanced expression | Human nasal epithelial cells |
Experimental Protocol
This technique is used to quantify the expression levels of specific tight junction proteins in cell lysates or tissue homogenates.
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the tight junction protein of interest (e.g., anti-claudin-1). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Quantification: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The molecular mechanisms of this compound extend significantly beyond its well-established role as a phosphodiesterase inhibitor. Its ability to enhance gap junctional intercellular communication, modulate mucosal blood flow, exert anti-inflammatory and potential anti-carcinogenic effects through the inhibition of NF-κB and AP-1, involve the nitric oxide pathway, and strengthen tight junctions collectively contribute to its robust gastroprotective and healing-promoting properties. A thorough understanding of these multifaceted actions is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting these pathways in gastrointestinal and other diseases. Further research is warranted to elucidate the precise quantitative parameters of these interactions, such as binding affinities and IC50 values, to provide a more complete picture of this compound's pharmacological profile.
References
Irsogladine's Role in Modulating Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsogladine, a well-established gastroprotective drug, exerts significant anti-inflammatory effects through the modulation of multiple intracellular signaling pathways.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates inflammation. Its primary action involves the non-selective inhibition of phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This foundational mechanism triggers a cascade of downstream effects, including the suppression of the NF-κB and MAPK signaling pathways, enhancement of gap junctional intercellular communication (GJIC), and inhibition of neutrophil activity.[4][5][6] This document details these pathways, presents quantitative data from key studies in structured tables, outlines experimental protocols, and provides visual diagrams of the core signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism: Phosphodiesterase (PDE) Inhibition and cAMP Elevation
The cornerstone of this compound's anti-inflammatory action is its ability to act as a non-selective inhibitor of phosphodiesterase (PDE) isozymes.[2][3] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][6] This elevation in intracellular cAMP is a critical upstream event that initiates many of this compound's subsequent anti-inflammatory and cytoprotective effects.[2][3][6] For instance, in human neutrophils, the increase in cAMP content via PDE4 inhibition is directly linked to the suppression of superoxide production, a key factor in oxidative stress-related mucosal damage.[6]
Modulation of Key Inflammatory Signaling Pathways
Suppression of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit NF-κB transcriptional activity.[4] This suppression is a key mechanism for its anti-inflammatory effects, leading to a marked reduction in the expression of NF-κB downstream targets, including the pro-inflammatory cytokines IL-1β, IL-6, TNF-α, and IL-8.[4][7][8] Studies in mouse models of intestinal polyposis demonstrated that this compound treatment decreased the mRNA levels of IL-1β and IL-6 in intestinal polyps.[4][9] This suggests that by inhibiting the NF-κB pathway, this compound can temper the inflammatory environment that often contributes to disease progression.[4]
Modulation of MAPK Signaling
The mitogen-activated protein kinase (MAPK) pathway is another crucial cascade involved in inflammation. Research has shown that this compound can down-regulate the phosphorylation of p38 MAP kinase and ERK induced by bacterial stimuli in gingival epithelial cells.[5] This action contributes to its ability to control inflammation in periodontal tissues by regulating chemokine secretion and intercellular junctions.[5]
Enhancement of Gap Junctional Intercellular Communication (GJIC)
GJIC is vital for maintaining tissue homeostasis and coordinating cellular responses.[10] Inflammatory conditions can disrupt this communication. This compound enhances GJIC, an effect mediated by its ability to increase intracellular cAMP.[2][10] In human gingival epithelial cells challenged with pathogenic bacteria, this compound countered the reduction in GJIC and the levels of Connexin 43 (Cx43), a key gap junction protein.[10] By preserving this communication channel, this compound helps maintain the integrity of the epithelial barrier, a critical first line of defense against inflammatory triggers.[1][11]
Cellular Effects and Anti-inflammatory Outcomes
The modulation of the signaling pathways described above translates into several key cellular and physiological anti-inflammatory outcomes.
Inhibition of Neutrophil Activity
This compound significantly impedes the activity of neutrophils, which are key effector cells in the acute inflammatory response. It has been shown to:
-
Inhibit Neutrophil Infiltration: Pretreatment with this compound significantly reduces the infiltration of neutrophils into gastric mucosa, as measured by decreased myeloperoxidase (MPO) levels.[7][8]
-
Suppress Neutrophil Migration: this compound helps control inflammation by regulating neutrophil migration into epithelial tissues.[5][12]
-
Reduce Superoxide Production: By inhibiting PDE4 in neutrophils, this compound suppresses the production of superoxide radicals, thereby mitigating oxidative stress.[6]
Reduction of Pro-inflammatory Cytokines and Mediators
This compound consistently demonstrates the ability to suppress the production and levels of a wide range of pro-inflammatory molecules. This includes a dose-dependent reduction of cytokines such as TNF-α, IL-1β, IL-8, IL-12, and IL-23.[7][13] This broad-spectrum inhibition of inflammatory mediators is central to its protective effects in various models of inflammation, from NSAID-induced gastric injury to colitis.[7][13][14]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on this compound's anti-inflammatory effects.
Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury and Inflammation in Rats
| Parameter | Control (Indomethacin only) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
|---|---|---|---|---|
| Gastric Ulcer Index (mm) | 39.1 ± 7.7 | 18.3 ± 7.2 | 5.7 ± 4.0 | [7] |
| Mucosal TNF-α (ng/g protein) | 11.0 ± 1.6 | 6.7 ± 1.0 | 5.3 ± 0.7 | [7] |
| Mucosal IL-1β (ng/g protein) | 160.2 ± 19.8 | 85.4 ± 15.4 | 93.0 ± 17.4 | [7] |
| Mucosal MPO (ng/g protein) | 12.7 ± 4.3 | 9.1 ± 2.2 | 4.9 ± 0.8 | [7] |
Data presented as mean ± SD.
Table 2: Effect of this compound on NF-κB Transcriptional Activity and Intestinal Polyp Formation
| Parameter | Control | This compound (100 µM) | This compound (200 µM) | Reference |
|---|---|---|---|---|
| NF-κB Activity (Caco-2 cells, % of control) | 100% | 84% (-16%) | 69% (-31%) | [4] |
| NF-κB Activity (HCT-15 cells, % of control) | 100% | 78% (-22%) | 71% (-29%) | [4] |
| Intestinal Polyps (Min mice, % of control) | 100% | 69% (at 5 ppm) | 66% (at 50 ppm) | [4][9] |
| Polyp IL-1β mRNA (% of control) | 100% | 15% (-85%) | Not significant | [4] |
| Polyp IL-6 mRNA (% of control) | 100% | 49% (-51%) | Not significant |[4] |
Experimental Protocols
Animal Model: Indomethacin-Induced Gastric Injury in Rats
This model is used to evaluate the gastroprotective and anti-inflammatory effects of compounds against NSAID-induced damage.
-
Animals: Male Hos:Donryu or Sprague-Dawley rats are typically used.[3][7]
-
Procedure:
-
Animals are fasted prior to the experiment.
-
This compound maleate (e.g., 1, 3, or 10 mg/kg) or vehicle is administered orally.[7]
-
One hour after pretreatment, gastric injury is induced by oral administration of indomethacin (e.g., 48 mg/kg).[7]
-
Four hours after indomethacin administration, animals are euthanized.
-
Stomachs are removed, and the gastric mucosal damage is quantified (e.g., measuring the total length of linear hemorrhagic lesions).[7]
-
Gastric mucosal tissue is collected for biochemical analysis.
-
-
Analyses:
In Vitro Model: NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the effect of a compound on the transcriptional activity of NF-κB.
-
Cell Lines: Human colorectal adenocarcinoma cells (Caco-2) or HCT-15 are used.[4]
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with various concentrations of this compound maleate (e.g., 100 µM, 200 µM) for a set duration (e.g., 24 or 48 hours).[4]
-
In some experiments, NF-κB activity is stimulated with a cytokine mixture (e.g., TNF-α, IL-1β) in the presence or absence of this compound.[4]
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Results are expressed as a percentage of the activity in untreated control cells.[4]
Conclusion
This compound maleate's role as a modulator of inflammatory signaling is multifaceted and robust. Its primary mechanism, the inhibition of phosphodiesterases and subsequent elevation of intracellular cAMP, initiates a cascade of anti-inflammatory effects. By suppressing the pro-inflammatory NF-κB and MAPK pathways, inhibiting neutrophil recruitment and activation, and preserving crucial gap junctional intercellular communication, this compound effectively mitigates the inflammatory response at a molecular level. The quantitative data and experimental models presented in this guide underscore its potential as a significant anti-inflammatory agent, providing a solid foundation for further research and development in this area.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibition by a gastroprotective agent this compound: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound maleate regulates neutrophil migration and E-cadherin expression in gingival epithelium stimulated by Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound maleate influences the response of gap junctional intercellular communication and IL-8 of human gingival epithelial cells following periodontopathogenic bacterial challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound maleate regulates gingival epithelial barrier function and intercellular communication in gingival epithelial cells [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. This compound Maleate Prevents Colitis in Interleukin-10 Gene-Deficient Mice by Reducing Interleukin-12 and -23 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Irsogladine as a Non-Selective Inhibitor of Phosphodiesterase Isozymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irsogladine, a gastroprotective agent, exerts its therapeutic effects through a variety of mechanisms, a key one being the non-selective inhibition of phosphodiesterase (PDE) isozymes. This activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in numerous cellular processes. This technical guide provides a comprehensive overview of this compound's role as a PDE inhibitor, detailing its effects on various PDE isozymes, the subsequent impact on signaling pathways, and the experimental protocols used to characterize its activity.
Introduction to this compound and Phosphodiesterases
This compound maleate, chemically known as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate, is recognized for its mucosal protective and healing-promoting actions in the gastrointestinal tract.[1][2] Unlike many anti-ulcer drugs that focus on acid suppression, this compound's mechanism is multifaceted, involving the enhancement of gap junctional intercellular communication and modulation of inflammatory responses.[1] Central to these actions is its ability to inhibit phosphodiesterases.
Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP).[3] By controlling the intracellular concentrations of these second messengers, PDEs play a crucial role in regulating a vast array of physiological processes. The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their substrate specificity, kinetic properties, and sensitivity to inhibitors.
This compound's Inhibitory Profile Against PDE Isozymes
This compound acts as a non-selective inhibitor of several PDE isozymes, leading to an accumulation of intracellular cAMP.[3] While specific IC50 values for this compound against each PDE isozyme are not consistently reported in publicly available literature, qualitative studies have elucidated its inhibitory pattern. It preferentially blocks the degradation of cAMP over cGMP.
Studies using purified bovine brain and heart phosphodiesterases have demonstrated that this compound inhibits the activity of PDE1, PDE2, PDE3, and PDE4. In human neutrophils, the elevation of cAMP levels by this compound is comparable to that induced by the selective PDE4 inhibitor, rolipram, suggesting a significant inhibitory effect on this particular isozyme.
Data Presentation
Table 1: Qualitative Inhibitory Profile of this compound against PDE Isozymes
| PDE Isozyme | Substrate Specificity | Reported Inhibition by this compound | Primary Effect of Inhibition |
| PDE1 | Ca2+/calmodulin-stimulated, hydrolyzes both cAMP and cGMP | Yes | Increase in both cAMP and cGMP |
| PDE2 | cGMP-stimulated, hydrolyzes both cAMP and cGMP | Yes | Complex; can increase or decrease cAMP depending on cGMP levels |
| PDE3 | cGMP-inhibited, hydrolyzes cAMP with high affinity | Yes | Significant increase in cAMP |
| PDE4 | cAMP-specific | Yes | Significant increase in cAMP |
Impact on Cellular Signaling Pathways
The non-selective inhibition of PDE isozymes by this compound, particularly those involved in cAMP hydrolysis, leads to the potentiation of the cAMP signaling pathway.
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses. By inhibiting the degradation of cAMP, this compound effectively amplifies and prolongs these PKA-mediated signals.
Caption: The cAMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing PDE Inhibition
The characterization of this compound as a PDE inhibitor involves various in vitro assays designed to measure the enzymatic activity of phosphodiesterases. Below are detailed methodologies for commonly employed assays.
General Experimental Workflow
A typical workflow for screening and characterizing a PDE inhibitor like this compound involves several key stages, from initial high-throughput screening to detailed kinetic analysis.
Caption: A generalized workflow for the characterization of a PDE inhibitor.
Scintillation Proximity Assay (SPA)
The Scintillation Proximity Assay (SPA) is a radioisotopic, homogeneous assay format widely used for measuring PDE activity.
-
Principle: Tritiated cAMP ([³H]-cAMP) is used as a substrate. The PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP. SPA beads coated with a scintillant and a material that specifically binds [³H]-5'-AMP (but not [³H]-cAMP) are added. When [³H]-5'-AMP binds to the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is proportional to PDE activity. Inhibitors of PDE will reduce the formation of [³H]-5'-AMP, leading to a decrease in the light signal.
-
Protocol:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified PDE isozyme, assay buffer (typically Tris-HCl with MgCl₂), and the test compound (this compound) at various concentrations.
-
Substrate Addition: Initiate the reaction by adding [³H]-cAMP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding the SPA bead slurry containing the [³H]-5'-AMP binding component.
-
Signal Measurement: After an incubation period to allow for binding, measure the light output using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
IMAP® Fluorescence Polarization (FP) Assay
The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a non-radioactive, homogeneous method.
-
Principle: A fluorescently labeled cAMP or cGMP substrate is used. PDE-mediated hydrolysis of the substrate results in a fluorescently labeled 5'-AMP or 5'-GMP product. A binding solution containing trivalent metal-based nanoparticles is then added. These nanoparticles selectively bind to the phosphate group of the product (5'-AMP/GMP), but not the cyclic substrate. This binding event leads to a significant increase in the fluorescence polarization (FP) signal because the larger complex tumbles more slowly in solution. PDE inhibitors prevent the formation of the product, resulting in a low FP signal.
-
Protocol:
-
Enzyme Reaction: In a microplate, combine the PDE enzyme, fluorescently labeled cAMP or cGMP substrate, and this compound at various concentrations in an appropriate reaction buffer.
-
Incubation: Incubate the reaction at room temperature or 30°C for a predetermined time.
-
Reaction Termination and Binding: Add the IMAP binding solution to stop the enzymatic reaction and initiate the binding of the fluorescent product to the nanoparticles.
-
Signal Measurement: After a brief incubation, measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Determine the IC50 value from the dose-response curve of this compound concentration versus FP signal.
-
PDE-Glo™ Phosphodiesterase Assay
This is a luminescent, homogeneous assay that measures the amount of remaining cAMP or cGMP after the PDE reaction.
-
Principle: The assay is performed in two steps. First, the PDE enzyme is incubated with its substrate (cAMP or cGMP). The reaction is then stopped, and a detection reagent containing Protein Kinase A (PKA) for cAMP or Protein Kinase G (PKG) for cGMP, and a proprietary kinase substrate is added. The amount of remaining cyclic nucleotide activates the corresponding protein kinase, which then phosphorylates its substrate, consuming ATP in the process. In the final step, a kinase-glo reagent is added to measure the amount of remaining ATP via a luciferase-based reaction. The light output is inversely proportional to the PDE activity.
-
Protocol:
-
PDE Reaction: Incubate the PDE enzyme with either cAMP or cGMP and varying concentrations of this compound.
-
Termination and Kinase Reaction: Stop the PDE reaction and add the detection reagent containing the appropriate protein kinase and its substrate. Allow the kinase reaction to proceed.
-
Luminescence Detection: Add the Kinase-Glo® reagent and measure the luminescence using a luminometer.
-
Data Analysis: A higher light signal indicates greater inhibition of the PDE. Calculate IC50 values from the dose-response curves.
-
Conclusion
This compound's activity as a non-selective phosphodiesterase inhibitor is a cornerstone of its gastroprotective mechanism. By inhibiting PDE isozymes, particularly PDE1, PDE2, PDE3, and PDE4, this compound elevates intracellular cAMP levels, thereby modulating various cellular functions that contribute to mucosal defense and repair. While the precise quantitative inhibitory constants for each isozyme require further elucidation, the qualitative evidence strongly supports its role as a broad-spectrum PDE inhibitor. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of novel PDE inhibitors for therapeutic applications. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of phosphodiesterase inhibition.
References
- 1. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase inhibition by a gastroprotective agent this compound: preferential blockade of cAMP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anti-ulcer drug, suppresses superoxide production by inhibiting phosphodiesterase type 4 in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Irsogladine in vitro Assays Using Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine is a mucosal protective agent that has demonstrated efficacy in the treatment of gastritis and peptic ulcers. Its mechanisms of action are multifaceted, including the enhancement of gap junctional intercellular communication (GJIC), modulation of mucosal barrier function, and anti-inflammatory effects.[1][2][3] The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the functionality of the small intestinal epithelium.[4] This makes the Caco-2 cell model highly suitable for investigating the effects of compounds like this compound on intestinal barrier integrity and cellular signaling pathways.
These application notes provide detailed protocols for assessing the effects of this compound on Caco-2 cell monolayers, focusing on barrier function and relevant signaling pathways.
Data Presentation
Quantitative Effects of this compound on NF-κB Signaling in Caco-2 Cells
| Treatment Condition | Concentration | Duration | Effect on NF-κB Transcriptional Activity (% of Control) | Reference |
| This compound Maleate | 100 µM | 24 hours | 84% (16% decrease) | [1] |
| This compound Maleate | 200 µM | 24 hours | 69% (31% decrease) | [1] |
| This compound Maleate + Cytokine Mixture (TNFα, IL-1β, EGF) | 100 µM | 24 hours | 91.7% (8.3% decrease of stimulated activity) | [1] |
| This compound Maleate + Cytokine Mixture (TNFα, IL-1β, EGF) | 200 µM | 24 hours | 88.7% (11.3% decrease of stimulated activity) | [1] |
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Seeding on Transwells: Resuspend the cell pellet in fresh medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before initiating experiments, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER), as described in Protocol 2. Monolayers with TEER values between 300-1100 Ω·cm² are typically considered suitable for experiments.[4]
Transepithelial Electrical Resistance (TEER) Measurement
Purpose: To assess the integrity of the Caco-2 cell monolayer by measuring the electrical resistance across it.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Transwell® plates with differentiated Caco-2 monolayers
-
Pre-warmed Hanks' Balanced Salt Solution (HBSS) or culture medium
Protocol:
-
Equilibrate the Transwell® plates to room temperature for 15-20 minutes.
-
Sterilize the electrodes by immersing them in 70% ethanol and then allowing them to air dry in a sterile hood.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank Transwell® insert without cells containing the same medium.
-
Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Rtotal - Rblank) x A Where Rtotal is the resistance of the cell monolayer, Rblank is the resistance of the blank insert, and A is the surface area of the Transwell® membrane in cm².
-
Perform TEER measurements before and after treatment with this compound to assess its effect on barrier function.
Paracellular Permeability Assay
Purpose: To evaluate the effect of this compound on the paracellular pathway permeability using a fluorescent marker.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
Lucifer Yellow (LY) or FITC-dextran (4 kDa)
-
HBSS
-
Black 96-well plates for fluorescence reading
-
Fluorescence plate reader
Protocol:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral compartment.
-
In the apical compartment, add HBSS containing the desired concentration of this compound and incubate for the specified time. For control wells, add HBSS without this compound.
-
After the this compound pre-treatment, replace the apical solution with a solution of Lucifer Yellow (e.g., 100 µg/mL in HBSS).
-
Incubate the plates at 37°C for 1-2 hours, protected from light.
-
At designated time points, collect samples from the basolateral compartment.
-
Transfer the basolateral samples to a black 96-well plate.
-
Measure the fluorescence intensity using a plate reader (for Lucifer Yellow: excitation ~425 nm, emission ~528 nm).
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
Western Blotting for Tight Junction Proteins
Purpose: To determine the effect of this compound on the expression levels of tight junction proteins (e.g., claudins, occludin, ZO-1).
Materials:
-
Differentiated Caco-2 monolayers
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Primary antibodies against claudin-1, occludin, ZO-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat Caco-2 monolayers with the desired concentrations of this compound for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them directly on the Transwell® insert with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for Tight Junction Protein Localization
Purpose: To visualize the effect of this compound on the localization and organization of tight junction proteins at cell-cell junctions.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® inserts
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (as in Western blotting)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Treat Caco-2 monolayers with this compound as required.
-
Wash the monolayers with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with Triton X-100 for 10 minutes.
-
Wash and block for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash thoroughly with PBS.
-
Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide with mounting medium.
-
Visualize the localization of the tight junction proteins using a confocal microscope.
Visualizations
Experimental Workflow for Assessing this compound's Effect on Caco-2 Barrier Function
Caption: Workflow for evaluating this compound's effects on Caco-2 cells.
Proposed Signaling Pathway of this compound in Caco-2 Cells
Caption: this compound's signaling pathway in epithelial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of this compound against Aspirin-Induced Mucosal Injury in Human Induced Pluripotent Stem Cell-Derived Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. induced intestinal metaplasia: Topics by Science.gov [science.gov]
- 4. Frontiers | Lactobacillus delbrueckii subsp. bulgaricus 2038 and Streptococcus thermophilus 1131 ameliorate barrier dysfunction in human induced pluripotent stem cell-derived crypt-villus structural small intestine [frontiersin.org]
Oral Administration of Irsogladine in Rodent Models of Gastritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Irsogladine, a gastric mucosal protective agent, in various rodent models of gastritis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound.
Introduction to this compound and its Mechanism of Action
This compound maleate is a well-established anti-ulcer drug that enhances the defensive mechanisms of the gastric mucosa.[1][2] Its mode of action is multifaceted and does not rely on the inhibition of gastric acid secretion.[2] The primary mechanisms through which this compound exerts its protective effects include:
-
Enhancement of Intercellular Communication: this compound improves gap junction intercellular communication, which is crucial for maintaining the integrity of the mucosal barrier.[3]
-
Increased Gastric Mucosal Blood Flow: The drug has been shown to ameliorate reductions in gastric mucosal blood flow, a key factor in the pathogenesis of gastritis.[1][3]
-
Anti-inflammatory Properties: this compound suppresses the production of pro-inflammatory cytokines and inhibits the infiltration of neutrophils into the gastric mucosa.[3][4]
-
Modulation of Signaling Pathways: It increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase (PDE) enzymes.[1][2] This action, in part, mediates some of its protective effects. The nitric oxide (NO) pathway is also implicated in its mechanism.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of orally administered this compound in different rodent models of gastritis.
Table 1: Effect of this compound on Gastric Lesion Formation
| Gastritis Model | Rodent Species | This compound Dose (mg/kg, p.o.) | Outcome Measure | Result | Reference |
| Ethanol/HCl-induced | Mice | 1 and 10 | % of Ulcerated Gastric Area | Dose-dependent reduction. 10 mg/kg significantly reduced ulceration. | [1] |
| Indomethacin-induced | Rats | 1, 3, and 10 | Gastric Ulcer Index (mm) | Dose-dependent reduction from 39.1 ± 7.7 to 5.7 ± 4.0 at 10 mg/kg. | [4] |
| Monochloramine-induced | Rats | 1, 3, and 10 | Lesion Score (mm²) | Dose-dependent reduction; significant effect at ≥3 mg/kg. | [6] |
Table 2: Effect of this compound on Pro-inflammatory Markers in Indomethacin-Induced Gastritis in Rats
| Marker | Control (Indomethacin only) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
| TNF-α (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 | [4] |
| IL-1β (ng/g protein) | Not specified | Not specified | Not specified | Significant reduction | [4] |
| IL-8 (ng/g protein) | 27.0 ± 6.6 | 24.8 ± 6.0 | 19.9 ± 5.9 | 2.8 ± 0.6 | [4] |
| MPO (U/g protein) | Increased | Dose-dependent reduction | Significant reduction | Significant reduction | [4] |
Table 3: Effect of this compound on Intracellular Signaling Molecules
| Gastritis Model | Rodent Species | This compound Dose (mg/kg) | Molecule | Effect | Reference |
| Ethanol/HCl-induced | Mice | 10 | cAMP | Significantly increased intracellular levels. | [1] |
| Ethanol/HCl-induced | Mice | 10 | Nitric Oxide (NO) | Likely involvement suggested by experiments with L-NAME. | [1] |
| Monochloramine-induced | Rats | Not specified | cGMP | Restored the NH₂Cl-induced decrease in cGMP formation. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ethanol/Hydrochloric Acid (HCl)-Induced Gastritis in Mice
This model is widely used to induce acute gastric lesions.
Protocol:
-
Animals: Use male mice, fasted for 24 hours with free access to water.
-
Groups: Divide animals into a vehicle control group, this compound treatment groups (e.g., 1 and 10 mg/kg), and a positive control group if desired.
-
Drug Administration: Administer this compound (dissolved in a vehicle like 1.5% carboxymethylcellulose solution) or the vehicle orally (p.o.).[1]
-
Gastritis Induction: One hour after drug administration, orally administer 0.1 mL/20 g body weight of a mixture of 0.15 M HCl in 98% ethanol.[1]
-
Evaluation: One hour after the administration of the ethanol/HCl mixture, euthanize the animals.
-
Stomach Removal and Analysis:
-
Remove the stomachs and open them along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Capture digital images of the gastric mucosa.
-
Measure the total mucosal area and the area of hemorrhagic lesions using image analysis software.
-
Calculate the percentage of the ulcerated area.[1]
-
Indomethacin-Induced Gastritis in Rats
This model mimics gastritis induced by nonsteroidal anti-inflammatory drugs (NSAIDs).
Protocol:
-
Animals: Use male Hos:Donryu rats.
-
Groups: Establish a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally.
-
Gastritis Induction: One hour after this compound administration, induce gastric injury by intragastric gavage of indomethacin at a dose of 48 mg/kg.[4]
-
Evaluation: Four hours after indomethacin treatment, euthanize the animals.[4]
-
Stomach Removal and Analysis:
-
Rapidly remove the stomachs.
-
Quantify the gastric mucosal injury (e.g., by measuring the length of linear hemorrhagic lesions) under a dissecting microscope to calculate a gastric ulcer index.[4]
-
Collect mucosal tissue for biochemical analysis (e.g., TNF-α, IL-1β, IL-8, and myeloperoxidase (MPO) activity).[4]
-
Monochloramine (NH₂Cl)-Induced Gastritis in Rats
This model investigates the role of neutrophil-derived oxidants in gastric injury.
Protocol:
-
Animals: Use male rats.
-
Groups: Include a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle orally 30 minutes before the induction of gastritis.[5][6]
-
Gastritis Induction: Orally administer 120 mM monochloramine (NH₂Cl).[6]
-
Evaluation: Euthanize the animals one hour after NH₂Cl administration.[5][6]
-
Stomach Removal and Analysis:
-
Remove the stomachs and score the severity of hemorrhagic lesions.[6]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key mechanisms and experimental flows.
References
- 1. Gastroprotective effects of this compound maleate on ethanol/hydrochloric acid induced gastric ulcers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. Protective effect of this compound on monochloramine induced gastric mucosal lesions in rats: a comparative study with rebamipide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Irsogladine's Protective Effects on Human iPSC-Derived Small Intestine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irsogladine is a mucosal protective agent that has demonstrated efficacy in treating gastric ulcers and gastritis.[1] Its mechanisms of action are multifaceted, including the enhancement of gap junction intercellular communication, modulation of mucosal blood flow, and anti-inflammatory effects.[2][3] Human induced pluripotent stem cell (hiPSC)-derived small intestine (SI) organoids and 2D monolayer cultures provide a physiologically relevant in vitro model to study the effects of compounds like this compound on the human intestinal epithelium.[4][5][6] This document provides detailed protocols for utilizing hiPSC-derived SI models to investigate the protective effects of this compound, particularly in the context of aspirin (ASA)-induced injury.
Key Applications
-
Modeling Drug-Induced Intestinal Injury: Utilize hiPSC-derived SI models to replicate aspirin-induced mucosal damage.
-
Evaluating Therapeutic Efficacy: Assess the protective effects of this compound against chemical insults to the intestinal epithelium.
-
Investigating Mechanisms of Action: Elucidate the cellular and molecular pathways through which this compound exerts its protective effects on the small intestine.
Data Presentation
Table 1: Effect of this compound on Mucosal Permeability in ASA-Injured 2D-hiPSC-SI
| Treatment Group | Lucifer Yellow (LY) Permeability (relative to control) | Statistical Significance (p-value) |
| Control | 1.0 | - |
| ASA (400 µg/mL) | Increased | < 0.01 (vs. Control) |
| ASA (400 µg/mL) + this compound | Significantly Decreased | < 0.01 (vs. ASA only) |
Data synthesized from findings reported in a study on the protective effect of this compound.[4]
Table 2: Effect of this compound on Gene Expression in 2D-hiPSC-SI
| Gene | Treatment Condition | Fold Change in mRNA Expression (relative to control) |
| Mki67 | This compound (Normal) | Significant Increase |
| Muc2 | This compound (Normal) | Significant Increase |
| Mki67 | ASA-induced injury | Decreased |
| Muc2 | ASA-induced injury | Decreased |
| Mki67 | ASA-induced injury + this compound | Increased (compared to ASA only) |
| Muc2 | ASA-induced injury + this compound | Increased (compared to ASA only) |
This table summarizes the reported effects of this compound on the expression of proliferation and mucus production markers.[4]
Experimental Protocols
Protocol 1: Generation of hiPSC-Derived Small Intestine Organoids
This protocol is adapted from established methods for generating intestinal organoids from hiPSCs.[6][7][8]
Materials:
-
Human iPSCs
-
RPMI 1640 medium
-
L-glutamine
-
Penicillin-Streptomycin
-
Activin A
-
Matrigel
-
Intestinal growth media (containing SB202190, A83-01, Gastrin, Noggin, EGF, R-Spondin1, CHIR99021, ROCK inhibitor)
-
Cell dissociation solution (e.g., TrypLE)
-
6-well plates
-
15 mL centrifuge tubes
Procedure:
-
Induction of Definitive Endoderm: Culture hiPSCs to 75-80% confluency. Induce differentiation to definitive endoderm by a 3-day exposure to RPMI 1640 supplemented with L-glutamine, Penicillin-Streptomycin, and Activin A (100 ng/ml).[6]
-
Generation of 3D Spheroids: Detach the definitive endoderm cell layer and centrifuge to form a cell pellet. Resuspend the pellet in intestinal growth media and embed in Matrigel to form 3D spheroids.
-
Organoid Culture and Maturation: Culture the spheroids in intestinal growth media. The organoids will expand and can be passaged every 7 days by mechanical disruption and re-plating in fresh Matrigel.[8]
Protocol 2: Establishment of 2D-hiPSC-SI Monolayer for Injury and Treatment Studies
This protocol describes the creation of a 2D monolayer model from 3D organoids, which is ideal for permeability assays and drug treatment studies.[4][9]
Materials:
-
Mature hiPSC-derived intestinal organoids
-
Cell culture inserts (e.g., Transwell®)
-
Air-Liquid Interface (ALI) culture medium
-
Aspirin (ASA) solution
-
This compound solution
-
Lucifer Yellow (LY) assay kit
-
Reagents for RNA extraction and qPCR
-
Reagents for immunofluorescence staining
Procedure:
-
Seeding Organoids for 2D Culture: Dissociate mature intestinal organoids into smaller fragments and seed them onto cell culture inserts.
-
Air-Liquid Interface (ALI) Culture: Culture the seeded inserts in an ALI system to promote the formation of a polarized monolayer with a crypt-villus-like structure.[4]
-
ASA-Induced Injury Model: Once a stable monolayer is formed (as assessed by transepithelial electrical resistance - TEER), introduce ASA to the culture medium to induce intestinal mucosal injury.[4]
-
This compound Treatment: To evaluate the protective effects of this compound, pre-incubate the 2D-hiPSC-SI monolayers with this compound for 24 hours before adding ASA.[4][10]
-
Permeability Assay: Measure the mucosal permeability by adding Lucifer Yellow to the apical side of the insert and quantifying its passage to the basolateral compartment.[4][5]
-
Gene Expression Analysis: At the end of the experiment, collect cells for RNA extraction and perform real-time qPCR to analyze the expression of relevant markers such as Mki67 (proliferation) and Muc2 (goblet cell function).[4]
-
Immunofluorescence Staining: Fix the monolayers and perform immunofluorescence staining for proteins of interest, such as MUC2, to visualize changes in cellular composition and protein localization.[4]
Visualizations
References
- 1. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. Protective Effect of this compound against Aspirin-Induced Mucosal Injury in Human Induced Pluripotent Stem Cell-Derived Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of this compound against Aspirin-Induced Mucosal Injury in Human Induced Pluripotent Stem Cell-Derived Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Generation of hiPSC-Derived Intestinal Organoids for Developmental and Disease Modelling Applications [jove.com]
- 8. Generation of hiPSC-Derived Intestinal Organoids for Developmental and Disease Modelling Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Irsogladine in Cerulein-Induced Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of Irsogladine in a cerulein-induced rodent model of acute pancreatitis. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.
Introduction to this compound and its Therapeutic Potential in Acute Pancreatitis
This compound is a mucosal protective agent that has demonstrated anti-inflammatory and tissue-healing properties. Its mechanisms of action include the enhancement of gap junction intercellular communication, modulation of mucosal blood flow, and suppression of pro-inflammatory mediators[1][2][3]. Acute pancreatitis is an inflammatory condition of the pancreas characterized by premature activation of digestive enzymes, leading to autodigestion, inflammation, and potential systemic complications[4][5]. The inflammatory cascade in acute pancreatitis involves the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the infiltration of neutrophils into the pancreatic tissue[5][6].
Given its anti-inflammatory properties, this compound presents a promising therapeutic candidate for mitigating the severity of acute pancreatitis. This document outlines the experimental framework for investigating the effects of this compound in a well-established cerulein-induced pancreatitis model.
Experimental Design and Protocols
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following protocols are based on established methodologies for inducing acute pancreatitis and assessing the therapeutic effects of this compound.
I. Animal Model and Treatment Groups
-
Animal Species: Male Wistar rats or C57BL/6 mice are commonly used for this model[7][8][9].
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions.
-
Grouping: A minimum of four groups are recommended:
-
Control Group: Receives vehicle (e.g., saline) injections instead of cerulein and vehicle for this compound.
-
Cerulein-Induced Pancreatitis Group: Receives cerulein injections and vehicle for this compound.
-
This compound Treatment Group(s): Receives cerulein injections and this compound at various doses (e.g., 25, 50, and 100 mg/kg)[10].
-
This compound Only Group: Receives vehicle for cerulein and the highest dose of this compound to assess any independent effects of the drug.
-
II. Cerulein-Induced Acute Pancreatitis Protocol
This protocol is adapted from established methods to induce a mild, edematous form of acute pancreatitis[7][9][11].
Materials:
-
Cerulein (or caerulein)
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Dissolve cerulein in sterile 0.9% saline to the desired concentration.
-
Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein.
-
The control group receives an equivalent volume of sterile saline via i.p. injection at the same time points.
III. This compound Administration Protocol
Materials:
-
This compound maleate
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Prepare a suspension of this compound maleate in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg)[10].
-
Administer this compound orally 15 and 2 hours before the first cerulein injection[10].
-
The control and cerulein-only groups should receive the vehicle at the same time points.
IV. Sample Collection and Processing
-
Euthanize the animals at a predetermined time point after the final cerulein injection (e.g., 1-6 hours)[10][13].
-
Collect blood samples via cardiac puncture for serum separation. Centrifuge the blood and store the serum at -80°C for biochemical analysis.
-
Excise the pancreas, trim it of fat and connective tissue, and weigh it.
-
Divide the pancreas into sections for:
-
Histological analysis: Fix in 10% neutral buffered formalin.
-
Myeloperoxidase (MPO) assay: Snap-freeze in liquid nitrogen and store at -80°C.
-
Cytokine analysis (ELISA): Snap-freeze in liquid nitrogen and store at -80°C.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound studies.
Assessment of Pancreatitis Severity and Therapeutic Efficacy
I. Biochemical Analysis
Protocol for Serum Amylase and Lipase Measurement:
-
Thaw serum samples on ice.
-
Use commercially available colorimetric assay kits for the quantitative determination of amylase and lipase activity.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the enzyme activity in U/L based on the standard curve.
II. Histological Evaluation
Protocol for Hematoxylin and Eosin (H&E) Staining and Scoring:
-
Process the formalin-fixed pancreatic tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate and mount the sections.
-
A pathologist, blinded to the experimental groups, should score the slides based on the degree of edema, inflammatory cell infiltration, and acinar cell necrosis using a standardized scoring system (see table below)[7][14].
Table 1: Histological Scoring Criteria for Acute Pancreatitis
| Score | Edema | Inflammatory Cell Infiltration | Acinar Cell Necrosis |
| 0 | Absent | Absent | Absent |
| 1 | Interlobular | Occasional inflammatory cells | < 5% of acini |
| 2 | Inter- and intralobular | Increased inflammatory cells in lobules | 5-15% of acini |
| 3 | Diffuse | Confluent inflammatory infiltrates | 16-35% of acini |
| 4 | N/A | N/A | >35% of acini |
III. Quantification of Neutrophil Infiltration
Protocol for Myeloperoxidase (MPO) Activity Assay:
-
Homogenize the frozen pancreatic tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial MPO colorimetric assay kit.
-
Follow the manufacturer's protocol, which typically involves the reaction of MPO with a substrate to produce a colored product.
-
Measure the absorbance at the recommended wavelength.
-
Express MPO activity as units per gram of tissue.
IV. Measurement of Pro-inflammatory Cytokines
Protocol for TNF-α, IL-1β, and IL-6 ELISA:
-
Homogenize the frozen pancreatic tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercial ELISA kits specific for rat or mouse TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody and a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations (in pg/mL or ng/mL) based on a standard curve.
Data Presentation
Summarize all quantitative data in tables for clear comparison between the experimental groups.
Table 2: Effect of this compound on Biochemical Markers of Pancreatitis
| Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Pancreatic Weight (g) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein + this compound (25 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein + this compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein + this compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Histological Score and Inflammatory Markers
| Group | Histological Score | Pancreatic MPO (U/g tissue) | Pancreatic TNF-α (pg/mg protein) | Pancreatic IL-1β (pg/mg protein) | Pancreatic IL-6 (pg/mg protein) |
| Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein + this compound (25 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein + this compound (50 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cerulein + this compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Proposed Signaling Pathways of this compound in Acute Pancreatitis
The therapeutic effects of this compound in cerulein-induced pancreatitis are likely mediated through the modulation of key inflammatory signaling pathways.
Caption: this compound's proposed mechanism in pancreatitis.
Pathway Description:
In cerulein-induced pancreatitis, the activation of the Nuclear Factor-kappa B (NF-κB) pathway is a central event, leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[15][16]. These cytokines orchestrate an inflammatory response characterized by neutrophil infiltration (measured by MPO activity), pancreatic edema, and acinar cell necrosis[5].
This compound is proposed to exert its therapeutic effects by:
-
Inhibiting NF-κB Activation: this compound has been shown to inhibit NF-κB transcriptional activity, thereby reducing the expression of downstream pro-inflammatory cytokines such as IL-1β and IL-6[15].
-
Activating the PKA Pathway: this compound can increase intracellular cAMP levels, leading to the activation of the Protein Kinase A (PKA) pathway, which may contribute to its cytoprotective effects.
-
Enhancing Gap Junction Communication: this compound improves intercellular communication through gap junctions, which is crucial for maintaining tissue homeostasis and promoting healing[10].
By targeting these pathways, this compound can potentially ameliorate the severity of acute pancreatitis by reducing inflammation and protecting pancreatic tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the programmed cell death signaling mechanism with natural products for the treatment of acute pancreatitis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerulein Pancreatitis: Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice [frontiersin.org]
- 6. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Strain-specific differences in cerulein-induced acute and recurrent acute murine pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Histopathology of pancreatic lesions in cerulein-treated 12 months old WT C57BL/6 mice. - Public Library of Science - Figshare [plos.figshare.com]
- 12. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB in acute pancreatitis: Mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. This compound malate up-regulates gap junctional intercellular communication between pancreatic cancer cells via PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mucosal Blood Flow in Irsogladine-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irsogladine is a mucosal protective agent that has demonstrated efficacy in treating gastric ulcers and gastritis.[1][2] One of its key mechanisms of action is the enhancement of gastric mucosal blood flow, which is crucial for maintaining the integrity of the mucosal barrier and promoting healing.[2][3] These application notes provide detailed protocols for two primary techniques used to measure mucosal blood flow in animal models treated with this compound: Laser Doppler Flowmetry (LDF) and Contrast-Enhanced Ultrasonography (CEUS). Additionally, the underlying signaling pathway of this compound's action on mucosal blood flow is illustrated.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on gastric mucosal blood flow (GMBF) as reported in preclinical studies.
| Animal Model | Treatment Group | Measurement Technique | Change in Gastric Mucosal Blood Flow (GMBF) | Reference |
| Anesthetized Dogs (Beagles) | This compound Maleate (IM) + Diclofenac Sodium | Laser Doppler Flowmetry (LDF) & Contrast-Enhanced Ultrasonography (US) | +29.3% | [1] |
| Anesthetized Dogs (Beagles) | Placebo + Diclofenac Sodium | Laser Doppler Flowmetry (LDF) & Contrast-Enhanced Ultrasonography (US) | -38% | [1] |
Signaling Pathway of this compound in Enhancing Mucosal Blood Flow
This compound enhances mucosal blood flow through a multi-faceted signaling pathway. It acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This increase in cAMP contributes to vasodilation. Furthermore, this compound's protective effect on mucosal blood flow is associated with the nitric oxide (NO) pathway. It has been shown to restore the decrease in gastric cGMP formation, an index of nitric oxide synthesis, which is crucial for vasodilation and maintaining mucosal microcirculation.[6]
Experimental Protocols
Laser Doppler Flowmetry (LDF) for Gastric Mucosal Blood Flow
Laser Doppler Flowmetry is a non-invasive technique used to measure microcirculatory blood perfusion in real-time.[7]
Experimental Workflow
Protocol for Rats:
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
-
Maintain body temperature at 37°C using a heating pad.
-
Cannulate the trachea to ensure a clear airway.
-
Cannulate a femoral vein for drug administration.
-
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the stomach.
-
Gently exteriorize the stomach and place it on a saline-moistened gauze.
-
Make a small incision along the greater curvature of the stomach to expose the gastric mucosa.
-
-
LDF Probe Placement:
-
Use a needle-type LDF probe.
-
Gently place the probe tip on the surface of the exposed gastric mucosa, ensuring light but stable contact. Avoid excessive pressure, which can compress microvessels and affect readings. A micromanipulator can be used for stable positioning.
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 30 minutes after surgery before starting measurements.
-
Record baseline gastric mucosal blood flow (GMBF) for 10-15 minutes.
-
Administer this compound or vehicle intravenously.
-
Continuously record GMBF for a predefined period (e.g., 60 minutes) after drug administration.
-
-
Data Analysis:
-
Express GMBF in arbitrary units (Blood Perfusion Units, BPU).
-
Calculate the percentage change in GMBF from the baseline after this compound administration.
-
Contrast-Enhanced Ultrasonography (CEUS) for Gastric Mucosal Blood Flow
CEUS is an imaging technique that uses microbubble contrast agents to visualize and quantify tissue perfusion.[8]
Experimental Workflow
Protocol for Dogs:
-
Animal Preparation:
-
Fast healthy male beagle dogs (9-10 kg) overnight with free access to water.
-
Induce anesthesia with an appropriate anesthetic regimen (e.g., propofol induction, isoflurane maintenance).
-
Place an intravenous catheter in a cephalic vein for contrast agent and drug administration.
-
-
Imaging Procedure:
-
Position the dog in dorsal recumbency.
-
Use a high-frequency linear transducer (e.g., 7-12 MHz).
-
Obtain a baseline B-mode image of the stomach.
-
Administer a bolus of a microbubble contrast agent (e.g., Definity®, 60 mg/kg) intravenously, followed by a saline flush.[1][8]
-
Immediately begin real-time harmonic imaging under low acoustic power (mechanical index ≈ 0.2) to visualize the gastric wall perfusion.[8]
-
Record a video loop of the contrast enhancement for at least 60 seconds.
-
-
This compound Administration and Post-Treatment Imaging:
-
Administer this compound Maleate (e.g., 10 mg/kg, i.v.) or placebo.[1]
-
After a specified time (e.g., 60 minutes), repeat the contrast-enhanced ultrasound procedure as described above.
-
-
Data Analysis:
-
Use specialized software to perform quantitative analysis of the recorded video loops.
-
Draw a region of interest (ROI) over the gastric mucosa.
-
Generate a time-intensity curve (TIC) from the ROI, which plots the change in signal intensity over time.
-
From the TIC, derive perfusion parameters such as:
-
Peak Intensity (PI): Maximum signal intensity.
-
Time to Peak (TTP): Time from injection to peak intensity.
-
Area Under the Curve (AUC): Total amount of contrast agent passing through the ROI.
-
-
Compare the perfusion parameters before and after this compound administration.
-
Conclusion
The selection of the appropriate technique for measuring mucosal blood flow will depend on the specific research question, available equipment, and animal model. Laser Doppler Flowmetry provides continuous, high-temporal-resolution data from a specific point on the mucosa. Contrast-Enhanced Ultrasonography offers a broader, two-dimensional visualization of perfusion and quantitative data based on contrast kinetics. Both methods have been successfully employed to demonstrate the positive effects of this compound on gastric mucosal blood flow.
References
- 1. Effect of this compound maleate on NSAID-induced reduction of gastric mucosal blood flow in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound maleate may preserve gastric mucosal hydrophobicity against ethanol in phospholipids independent way in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents monochloramine-induced gastric mucosal lesions by improving the decrease in mucosal blood flow due to the disturbance of nitric oxide synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time visualization and quantitation of canine gastric mucosal blood flow by contrast-enhanced ultrasonography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Limitations of Irsogladine in Preclinical Cancer Chemoprevention Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing Irsogladine in preclinical cancer chemoprevention studies.
I. Troubleshooting Guides and FAQs
This section addresses common challenges and questions related to the physicochemical properties and experimental handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of this compound in a preclinical setting?
A1: The most significant limitation of this compound is its poor aqueous solubility.[1][2][3][4] This can lead to low bioavailability, variable absorption, and challenges in preparing consistent and effective formulations for in vivo studies.[1][5]
Q2: How can the poor solubility of this compound be overcome for in vivo experiments?
A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These include:
-
Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG), propylene glycol, or ethanol, can significantly improve solubility.[6][7][8]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[2][4][9][10] This can be achieved through methods like media milling or high-pressure homogenization.[2][4][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its dissolution rate.
Q3: I am observing precipitation of this compound when preparing my dosing solution. What can I do?
A3: Precipitation is a common issue due to this compound's low solubility. To troubleshoot this:
-
Ensure your co-solvents are of high purity and are completely miscible.
-
Prepare the formulation by first dissolving this compound in the organic solvent (e.g., DMSO) before adding the aqueous component.
-
Consider using a surfactant like Tween 80 or Pluronic F68 to stabilize the formulation and prevent precipitation.[2][9]
-
If preparing a nanosuspension, ensure that the stabilizer concentration is optimized to prevent particle aggregation.[9][10]
Q4: My in vitro results with this compound are not reproducible. What are some potential causes?
A4: Inconsistent in vitro results can stem from several factors:
-
Compound Precipitation: this compound may precipitate out of the cell culture medium. Visually inspect your plates for any signs of precipitation. Using a small percentage of DMSO in the final medium (typically <0.5%) can help maintain solubility.
-
Cell Line Variability: Different cancer cell lines can have varying sensitivities to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy.
-
Assay Interference: If using a luciferase-based reporter assay, ensure that this compound does not directly inhibit the luciferase enzyme. A control experiment with purified luciferase can verify this.
Q5: What is the primary mechanism of action of this compound in cancer chemoprevention?
A5: In preclinical models of intestinal tumorigenesis, this compound has been shown to suppress polyp formation primarily through the inhibition of the NF-κB signaling pathway and by reducing oxidative stress.[11] It has also been found to up-regulate gap junctional intercellular communication in pancreatic cancer cells via the PKA pathway.[12]
Troubleshooting In Vivo Studies
Issue: High variability in tumor growth inhibition in our mouse xenograft model.
-
Possible Cause: Inconsistent bioavailability of this compound due to poor formulation.
-
Solution: Re-evaluate your formulation strategy. Consider developing a nanosuspension or a lipid-based formulation to improve consistency of absorption. Perform a pilot pharmacokinetic study to assess the variability of different formulations.
Issue: Signs of toxicity in animals after oral gavage of this compound formulation.
-
Possible Cause: The vehicle (co-solvents, surfactants) used in the formulation may be causing toxicity at the administered dose and volume.
-
Solution: Review the toxicity data for all excipients in your formulation. Consider reducing the concentration of potentially toxic co-solvents. A pilot study with the vehicle alone can help determine its tolerability. Ensure proper oral gavage technique to avoid accidental administration into the trachea.[13][14][15]
II. Quantitative Data
The following tables summarize key quantitative data for this compound and provide a template for organizing your experimental results.
Table 1: In Vivo Efficacy of this compound in Apc-Mutant Mice
| Treatment Group | Dose | Reduction in Intestinal Polyp Number (%) | Reference |
| This compound maleate | 5 ppm | 31% | [11] |
| This compound maleate | 50 ppm | 34% | [11] |
Table 2: In Vitro Effect of this compound on NF-κB Transcriptional Activity
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Inhibition of NF-κB Activity (%) | Reference |
| Caco-2 | 100 | 24 | 16% | [11] |
| Caco-2 | 200 | 24 | 31% | [11] |
| HCT-15 | 100 | 24 | 22% | [16] |
| HCT-15 | 200 | 24 | 29% | [16] |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon | Data not available | |
| HT29 | Colon | Data not available | |
| SW480 | Colon | Data not available | |
| PANC-1 | Pancreatic | Data not available | |
| MIA PaCa-2 | Pancreatic | Data not available | |
| MCF-7 | Breast | Data not available | |
| MDA-MB-231 | Breast | Data not available |
ngcontent-ng-c4139270029="" class="ng-star-inserted">This table is a template. Researchers are encouraged to determine and report the IC50 values of this compound in their cell lines of interest.[1][13][14][17][18][19][20][21][22][23]
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration
This protocol is a synthesized method based on common techniques for preparing nanosuspensions of poorly soluble drugs.[2][4][9][10][24]
Materials:
-
This compound maleate powder
-
Stabilizer (e.g., Pluronic F127 or PVP K30)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a high-pressure homogenizer
-
Purified water
Procedure:
-
Preparation of the Stabilizer Solution: Prepare a 2% (w/v) solution of Pluronic F127 in purified water.
-
Premixing: Add 100 mg of this compound maleate to 10 mL of the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to form a coarse suspension.
-
Milling:
-
Transfer the coarse suspension to a milling chamber containing zirconium oxide beads. The bead-to-drug ratio should be approximately 20:1 by weight.
-
Mill at a high speed (e.g., 600 rpm) for 4-6 hours. Monitor the temperature of the milling chamber to prevent excessive heat generation.
-
-
Separation: Separate the nanosuspension from the milling beads by centrifugation at a low speed (e.g., 2000 rpm for 5 minutes) or by pouring the suspension through a sieve.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze the particle size and PDI using a dynamic light scattering (DLS) instrument. A particle size of <200 nm with a PDI of <0.3 is generally desirable.
-
Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension. A value of ±30 mV or greater indicates good stability.
-
-
Storage: Store the nanosuspension at 4°C.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is adapted from standard luciferase reporter assay protocols.[3][4][10][17][25]
Materials:
-
Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HCT116-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
TNF-α (or another NF-κB inducer)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium.
-
Incubate for 1-2 hours.
-
-
NF-κB Induction:
-
Add TNF-α to each well to a final concentration of 10 ng/mL (or the optimal concentration for your cell line).
-
Include a negative control (vehicle only) and a positive control (TNF-α only).
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the medium and wash the cells once with PBS.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature on a shaker.
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay in a parallel plate) to account for any cytotoxic effects of the treatments.
Protocol 3: Aqueous Solubility Assay (Kinetic Method)
This protocol is based on standard kinetic solubility assay procedures.[1][2][18][26]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplate
-
Plate reader capable of measuring absorbance
Procedure:
-
Preparation of Standards: Prepare a standard curve of this compound in DMSO.
-
Sample Preparation:
-
Add 2 µL of the 10 mM this compound DMSO stock to a well of the 96-well plate.
-
Add 198 µL of PBS, pH 7.4, to achieve a final concentration of 100 µM this compound and 1% DMSO.
-
Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement of Turbidity: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to assess precipitation.
-
Quantification of Soluble Compound:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet any precipitate.
-
Carefully transfer a portion of the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance at the λmax of this compound.
-
Determine the concentration of soluble this compound using the standard curve.
-
IV. Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Signaling Pathways
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the PKA signaling pathway.
Experimental Workflows
Caption: Workflow for this compound formulation and testing.
Caption: Troubleshooting workflow for in vivo studies.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound malate up-regulates gap junctional intercellular communication between pancreatic cancer cells via PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. graphviz.org [graphviz.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 26. researchgate.net [researchgate.net]
Mitigating confounding factors in clinical trials of Irsogladine for GERD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Irsogladine in clinical trials for Gastroesophageal Reflux Disease (GERD). The focus is on anticipating and mitigating common confounding factors that can impact study outcomes.
Troubleshooting Guides & FAQs
This section is organized by common confounding factors encountered in GERD clinical trials.
Placebo Effect
Q: We are observing a significant improvement in GERD symptoms in our placebo group. How can we account for and mitigate the placebo effect in our trial of this compound?
A: A substantial placebo response is a well-documented phenomenon in GERD clinical trials and can mask the true efficacy of the investigational drug.[1][2]
Troubleshooting & Mitigation Strategies:
-
Understand the Magnitude: The pooled estimate for the overall placebo response in GERD trials is approximately 18.85%, with a wide range (2.94% to 47.06%).[1][2][3] The response can be influenced by the type of GERD, with non-erosive reflux disease (NERD) patients sometimes showing a higher placebo response than those with erosive esophagitis.[3][4][5]
-
Blinding and Randomization: A robust double-blind, randomized controlled trial design is the most effective way to minimize bias from the placebo effect.[1]
-
Standardized Patient Education: Provide all participants with the same information about the trial, avoiding any suggestions that might create expectations of improvement.
-
Objective Endpoints: In addition to subjective symptom scores, include objective endpoints such as endoscopic evaluation of the esophageal mucosa or ambulatory pH monitoring to provide a more accurate assessment of treatment efficacy.[6][7]
-
Run-in Period: A single-blind placebo run-in period can help to identify and exclude placebo responders before randomization.
Dietary Factors
Q: How can we control for the influence of diet on GERD symptoms in our clinical trial participants?
A: Dietary factors are known to trigger or exacerbate GERD symptoms, and variability in diet among participants can be a significant confounding factor.[8][9][10]
Troubleshooting & Mitigation Strategies:
-
Dietary Standardization: While challenging, providing standardized meals or a list of recommended and prohibited foods can help to reduce dietary variability. Prohibited foods often include fatty foods, spicy foods, chocolate, citrus fruits, and carbonated beverages.[10]
-
Dietary Diaries: Require participants to maintain detailed food diaries throughout the study. This allows for post-hoc analysis to assess the impact of diet on symptoms.
-
Dietary Counseling: Provide all participants with standardized dietary counseling at the beginning of the trial.
-
Stratification: Stratify randomization based on key dietary habits (e.g., high-fat vs. low-fat diet) if feasible.
Lifestyle Factors
Q: What lifestyle factors should we monitor and how can we control for their impact on GERD symptoms during our trial?
A: Lifestyle factors such as smoking, alcohol consumption, obesity, and sleep position can significantly influence GERD symptoms and introduce variability in clinical trial data.[9][10]
Troubleshooting & Mitigation Strategies:
-
Inclusion/Exclusion Criteria: Consider excluding participants with lifestyle habits that are known to have a major impact on GERD and are difficult to modify (e.g., heavy smoking or alcohol consumption).
-
Lifestyle Questionnaires: Administer detailed lifestyle questionnaires at baseline and at follow-up visits to track changes in habits.
-
Lifestyle Counseling: Provide standardized advice on lifestyle modifications to all participants. This may include recommendations for weight management, smoking cessation, and avoiding late-night meals.[11]
-
Statistical Adjustment: Use statistical methods to adjust for the potential confounding effects of lifestyle factors in the final analysis.
Concomitant Medications
Q: Our protocol allows for the use of proton pump inhibitors (PPIs) as a background therapy. How do we assess the efficacy of this compound as an add-on therapy and mitigate the confounding effect of PPIs?
A: The use of concomitant medications, especially potent acid-suppressing drugs like PPIs, is a major consideration in GERD trials. A clinical trial of this compound maleate as an add-on to rabeprazole has been conducted, providing a framework for this type of study design.[12][13]
Troubleshooting & Mitigation Strategies:
-
Clear Definition of Refractory GERD: If studying a PPI-resistant population, establish a clear and standardized definition of what constitutes an inadequate response to PPIs.[14]
-
Standardized Background Therapy: All participants should be on a stable and standardized dose of the same PPI for a defined period before randomization.
-
Placebo Control for the Add-on: The control group should receive the background PPI plus a placebo that is identical in appearance to this compound.[12][13]
-
Washout Period (for monotherapy trials): For trials evaluating this compound as a monotherapy, a sufficient washout period for previous GERD medications is crucial. The duration should be based on the pharmacokinetics of the discontinued drug.
-
Monitoring and Reporting: Meticulously record all concomitant medications used by participants throughout the trial.
Data Presentation
Table 1: Placebo Response Rates in GERD Clinical Trials
| Study Population | Number of Studies | Total Patients | Pooled Placebo Response Rate | Range of Placebo Response | Citation(s) |
| GERD (overall) | 24 | 9,989 | 18.85% | 2.94% - 47.06% | [1][2] |
| Erosive Esophagitis | - | - | 11.87% | - | [4][5] |
| Non-Erosive Reflux Disease | - | - | 18.31% | - | [4][5] |
| Trials of PPIs | - | - | 14.51% | - | [4][5] |
| Trials of H2RAs | - | - | 24.69% | - | [4][5] |
Table 2: Impact of Dietary Interventions on GERD Outcomes
| Dietary Intervention | Key Findings | Citation(s) |
| Low-Carbohydrate Diet | Significant reduction in esophageal acid exposure time. | [9][15] |
| High-Fat Diet | Associated with worsening GERD symptoms in some observational studies, but results from controlled trials are mixed. | [9][15] |
| Low-FODMAP Diet | May reduce transient lower esophageal sphincter relaxations. | [15] |
Experimental Protocols
Diagnosis of GERD for Clinical Trial Enrollment
A definitive diagnosis of GERD is crucial for enrolling the appropriate patient population. A multi-step approach is recommended:
-
Symptom-Based Assessment:
-
Empiric PPI Trial:
-
Upper GI Endoscopy:
-
Ambulatory Reflux Monitoring:
-
For patients with persistent symptoms despite PPI therapy and a normal endoscopy, ambulatory 24-hour pH-impedance monitoring is the gold standard to confirm ongoing reflux and to characterize it as acidic or non-acidic.[7]
-
Assessment of Treatment Efficacy
-
Symptom Assessment:
-
Frequency Scale for the Symptoms of GERD (FSSG): This 12-item questionnaire assesses both acid reflux-related and dysmotility-related symptoms.[16][17][18][19] It is a validated tool for evaluating treatment response.[16][17]
-
Scoring: Each item is scored from 0 (never) to 4 (always), with a total possible score of 48.
-
-
Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS): Another validated tool that measures the distress associated with GERD symptoms.[21]
-
-
Quality of Life Assessment:
-
Endoscopic Evaluation:
-
Repeat endoscopy at the end of the treatment period to assess for healing of erosive esophagitis.
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: Signaling pathway of this compound's gastroprotective effect.
Experimental Workflow for an this compound GERD Clinical Trial
Caption: Workflow for a double-blind, placebo-controlled trial of this compound.
Mitigating Confounding Factors in GERD Trials
Caption: Logical relationships between confounding factors and mitigation strategies.
References
- 1. Meta-analysis: the effects of placebo treatment on gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis: the effects of placebo treatment on gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Meta-analysis: the effects of placebo treatment on gastro-oesophageal reflux disease [crd.york.ac.uk]
- 5. Meta-analysis: the effects of placebo treatment on gastro-oesophageal reflux disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psimj.com [psimj.com]
- 7. ACG Clinical Guideline: Guidelines for the Diagnosis and Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Habits and Their Impact on Gastroesophageal Reflux Disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of diet in the development and management of gastroesophageal reflux disease: why we feel the burn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gastroesophageal Reflux Disease Guidelines: 2022 AGA Guidelines for Diagnosis and Management of GERD [emedicine.medscape.com]
- 12. This compound maleate and rabeprazole in non-erosive reflux disease: A double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound maleate and rabeprazole in non-erosive reflux disease: A double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study investigating the effect of this compound maleate on PPI-resistant GERD | MedPath [trial.medpath.com]
- 15. mdpi.com [mdpi.com]
- 16. Development and evaluation of FSSG: frequency scale for the symptoms of GERD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. development-and-evaluation-of-fssg-frequency-scale-for-the-symptoms-of-gerd - Ask this paper | Bohrium [bohrium.com]
- 18. medscape.com [medscape.com]
- 19. researchgate.net [researchgate.net]
- 20. AGA Clinical Practice Update on the Personalized Approach to the Evaluation and Management of GERD: Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring symptom distress and health-related quality of life in clinical trials of gastroesophageal reflux disease treatment: further validation of the Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of generic (SF-36) vs. disease-specific (GERD-HRQL) quality-of-life scales for gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Ensuring consistent Irsogladine formulation for reproducible experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent Irsogladine formulation for reproducible experimental results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound maleate is a mucosal protective agent with a multi-faceted mechanism of action.[1] Its primary effects include the inhibition of phosphodiesterase (PDE), particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] This increase in cAMP contributes to its gastroprotective effects.[5] Additionally, this compound enhances gap junction intercellular communication (GJIC), which is crucial for maintaining the integrity of the mucosal barrier.[6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound maleate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[8][9] It is also soluble in ethanol to 100 mM. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or culture medium.
Q3: What is the stability of this compound in powder form and in solution?
A3: As a crystalline solid, this compound maleate is stable for at least four years when stored at -20°C.[8] Aqueous solutions of this compound are less stable and it is recommended not to store them for more than one day.[8] For in vivo studies, it is advisable to prepare fresh suspensions, for example, in carboxymethyl cellulose sodium (CMC-Na) solution.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound has been successfully used in a variety of in vitro and in vivo models. In vitro studies often involve cell lines to investigate its effects on gap junction communication and anti-inflammatory pathways.[2] In vivo studies typically utilize animal models to assess its gastroprotective and anti-ulcer activities.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | This compound maleate has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high, or the final concentration of this compound may exceed its solubility limit in the aqueous medium. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. If precipitation persists, consider preparing a fresh solution and vortexing thoroughly before adding to the medium. For some applications, a formulation with monohydric and polyhydric alcohols may improve solubility.[11] |
| Inconsistent experimental results. | Inconsistent formulation, degradation of this compound in solution, or variability in experimental procedures. | Always prepare fresh this compound solutions for each experiment. Ensure the powder has been stored correctly at -20°C.[8] Standardize all experimental steps, including incubation times, cell densities, and animal handling procedures. |
| Unexpected cell toxicity in in vitro assays. | The concentration of this compound or the solvent (DMSO) may be too high. The cell line may be particularly sensitive. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone. |
| Lack of effect in an animal model of gastric ulcers. | The dose of this compound may be too low. The timing of administration may not be optimal. The animal model may not be appropriate. | Review the literature for effective dose ranges in similar animal models.[7][10] Consider performing a dose-escalation study. Optimize the timing of this compound administration relative to the induction of gastric injury. Ensure the chosen animal model is appropriate for studying the specific mechanism of interest. |
Data Presentation
Table 1: Solubility of this compound Maleate
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8] |
| Ethanol | to 100 mM | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [8] |
| Water | Sparingly soluble | [8][11] |
Table 2: Effective Concentrations/Doses of this compound in Experimental Models
| Model | Concentration/Dose | Effect | Reference |
| In vitro (Human Gingival Epithelial Cells) | 10 µM | Counters reduction of gap junction intercellular communication. | [6] |
| In vitro (Caco-2 cells) | 100 and 200 μM | Decreased NF-κB transcriptional activity. | [2] |
| In vitro (Human iPSC-derived small intestine) | 16 µg/mL | Maintained mucosal permeability and goblet cell differentiation. | [12] |
| In vivo (Rat model of indomethacin-induced gastric injury) | 3 and 10 mg/kg (oral) | Reduced gastric ulcer index. | [7] |
| In vivo (Mouse model of ethanol/HCl-induced gastric ulcers) | 10 mg/kg (oral) | Significant gastroprotective effects. | [10] |
| In vivo (Min mouse model of intestinal polyps) | 5 and 50 ppm in diet | Reduced the number of intestinal polyps. | [2][4] |
Experimental Protocols
Protocol 1: In Vivo NSAID-Induced Gastric Ulcer Model in Rats
This protocol is adapted from models used to evaluate the gastroprotective effects of various agents.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound maleate
-
Indomethacin (or other NSAID)
-
Vehicle for this compound (e.g., 1% carboxymethyl cellulose sodium solution)
-
Vehicle for Indomethacin (e.g., 0.5% sodium bicarbonate solution)
-
Anesthetic agent (e.g., urethane or isoflurane)
-
Dissecting microscope or camera for ulcer scoring
-
Calipers
Procedure:
-
Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Administer this compound maleate orally at the desired doses (e.g., 1, 3, 10 mg/kg) or the vehicle to the control group.
-
After 30-60 minutes, administer indomethacin (e.g., 20-30 mg/kg, subcutaneously or orally) to induce gastric ulcers.
-
After 4-6 hours of indomethacin administration, euthanize the rats using an approved method.
-
Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Pin the stomach flat on a board and examine the gastric mucosa for lesions under a dissecting microscope.
-
Measure the length of each lesion in millimeters. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.
-
Compare the ulcer index of the this compound-treated groups with the control group to determine the percentage of inhibition.
Protocol 2: In Vitro Lucifer Yellow Transfer Assay for Gap Junction Intercellular Communication (GJIC)
This protocol is a general method to assess GJIC and can be adapted for use with this compound.
Materials:
-
Gastric epithelial cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound maleate stock solution (in DMSO)
-
Lucifer Yellow CH, lithium salt
-
Phosphate-buffered saline (PBS)
-
Microinjection apparatus or scrape-loading tools
-
Fluorescence microscope with appropriate filters
Procedure:
-
Plate the cells on glass coverslips or in culture dishes and grow them to confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle (DMSO) for the desired duration (e.g., 1-24 hours).[13]
-
Dye Loading (Scrape-Loading Method): a. Rinse the cell monolayer with PBS. b. Add a small volume of Lucifer Yellow solution (e.g., 0.1% in PBS) to the cells. c. Gently make a scrape across the monolayer with a sterile scalpel blade or needle. d. Incubate for a few minutes to allow the dye to enter the scraped cells.
-
Dye Transfer: a. Wash the cells thoroughly with PBS to remove extracellular dye. b. Incubate the cells in fresh medium or PBS for a period to allow the dye to transfer to adjacent cells through gap junctions (e.g., 5-15 minutes).
-
Visualization and Quantification: a. Fix the cells with 4% paraformaldehyde (optional, but can help preserve the cell morphology). b. Observe the cells under a fluorescence microscope. c. Quantify GJIC by counting the number of fluorescent cells extending from the scrape line in the this compound-treated and control groups. An increase in the number of fluorescent cells indicates enhanced GJIC.
Mandatory Visualizations
Caption: this compound's primary signaling pathway.
References
- 1. This compound upregulates expressions of connexin32 and connexin26 in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on gap junctions in cerulein-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound maleate suppresses indomethacin-induced elevation of proinflammatory cytokines and gastric injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Gastroprotective effects of this compound maleate on ethanol/hydrochloric acid induced gastric ulcers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Protective Effect of this compound against Aspirin-Induced Mucosal Injury in Human Induced Pluripotent Stem Cell-Derived Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound activates gap-junctional intercellular communication through M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Irsogladine and Other Mucosal Protective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irsogladine with other prominent mucosal protective agents, including rebamipide, ecabet sodium, sucralfate, and misoprostol. The analysis is supported by experimental data to evaluate the performance and mechanisms of these therapeutic compounds.
Introduction to Mucosal Protective Agents
The gastric mucosa is constantly exposed to aggressive factors such as gastric acid, pepsin, and external agents like nonsteroidal anti-inflammatory drugs (NSAIDs). Mucosal protective agents are a class of drugs designed to enhance the defensive mechanisms of the gastrointestinal mucosa, thereby preventing and promoting the healing of mucosal lesions like ulcers and gastritis. These agents employ diverse mechanisms of action, ranging from forming a physical barrier to modulating cellular signaling pathways.
Overview of this compound
This compound is a mucosal protective agent with a unique mechanism of action that primarily involves the enhancement of gap junctional intercellular communication (GJIC). This process is crucial for maintaining the integrity and coordinated function of the gastric mucosal epithelium. Additionally, this compound is a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This elevation in cAMP contributes to its cytoprotective effects.
The key mechanisms of action for this compound include:
-
Enhancement of Gap Junction Intercellular Communication (GJIC): Facilitates communication between adjacent epithelial cells, strengthening the mucosal barrier.[3]
-
Phosphodiesterase (PDE) Inhibition: Primarily inhibits PDE4, leading to increased intracellular cAMP.[1][4]
-
Increased Mucosal Blood Flow: Improves blood supply to the gastric mucosa, aiding in tissue repair and maintenance.[5]
-
Anti-inflammatory Effects: Suppresses the production of pro-inflammatory cytokines.[5]
-
Antioxidant Properties: Reduces oxidative stress by scavenging reactive oxygen species.
Comparative Analysis of Mechanisms of Action
The following table summarizes the primary mechanisms of action of this compound and other selected mucosal protective agents.
| Agent | Primary Mechanism of Action | Secondary Mechanisms |
| This compound | Enhancement of Gap Junction Intercellular Communication (GJIC), Phosphodiesterase (PDE4) Inhibition | Increased mucosal blood flow, anti-inflammatory effects, antioxidant properties. |
| Rebamipide | Prostaglandin synthesis stimulation, free radical scavenging | Increased mucus production, anti-inflammatory effects (inhibition of pro-inflammatory cytokines), promotion of epithelial cell proliferation.[6][7] |
| Ecabet Sodium | Enhancement of mucosal defense (mucus and bicarbonate production), Prostaglandin synthesis stimulation | Antimicrobial effects against H. pylori, inhibition of pepsin activity, improvement of mucosal blood flow.[4][8] |
| Sucralfate | Forms a physical barrier over the ulcer crater by polymerizing in an acidic environment | Stimulates prostaglandin and epidermal growth factor production, inhibits pepsin activity, adsorbs bile salts.[9][10] |
| Misoprostol | Synthetic prostaglandin E1 analog; inhibits gastric acid secretion and enhances mucosal defense | Stimulates mucus and bicarbonate secretion, increases mucosal blood flow.[11] |
Quantitative Comparison of Efficacy
The following tables present quantitative data from various experimental and clinical studies, comparing the efficacy of this compound and other mucosal protective agents in different models of gastric injury and in clinical settings.
Preclinical Studies
Table 1: Comparison of this compound and Rebamipide in Monochloramine-Induced Gastric Lesions in Rats [12][13]
| Treatment Group | Dose | Lesion Score (mm²) (Mean ± SE) | Inhibition (%) |
| Control (Monochloramine) | - | 138.0 ± 19.0 | - |
| This compound | 1 mg/kg | 89.6 ± 17.2 | 35.1 |
| This compound | 3 mg/kg | 19.0 ± 5.4 | 86.3 |
| This compound | 10 mg/kg | 23.0 ± 8.1 | 83.3 |
| Rebamipide | 30 mg/kg | 95.8 ± 21.5 | 30.6 |
| Rebamipide | 100 mg/kg | 56.1 ± 13.6 | 59.3 |
| p < 0.05 vs. Control |
Table 2: Effect of Sucralfate on Acetic Acid-Induced Gastric Ulcer Healing in Rats [14]
| Treatment Group | Dose (p.o., three times daily) | Healing Rate (%) |
| Control | - | 0 |
| Sucralfate | 100 mg/kg | 13.7 |
| Sucralfate | 300 mg/kg | 43.7 |
| Sucralfate | 600 mg/kg | 47.1 |
| Significantly different from control. |
Clinical Studies
Table 3: Efficacy of this compound in Preventing NSAID-Induced Peptic Ulcer and Gastritis [15][16]
| Treatment Group (8 weeks) | Incidence of Peptic Ulcer | Change in Modified Lanza Score (MLS) in H. pylori-negative patients |
| This compound (2 mg, twice daily) | 0/39 (0%) | Significant improvement (p = 0.0247) |
| Placebo | 2/37 (5.4%) | No significant change |
Table 4: Healing Rates of Gastric Ulcers with Rebamipide after H. pylori Eradication [10]
| Treatment Group | Healing Rate (at 8 weeks) |
| Rebamipide | 80% |
| Placebo | 66.1% |
| p = 0.013 vs. Placebo |
Table 5: Efficacy of Ecabet Sodium in Combination with Cimetidine for Gastric Ulcer Healing [9]
| Treatment Group (8 weeks) | Healing Rate (per protocol) |
| Ecabet Sodium (1g b.i.d) + Cimetidine (400mg b.i.d) | 90% |
| Cimetidine (400mg b.i.d) alone | 64% |
| p < 0.001 vs. Cimetidine alone |
Table 6: Efficacy of Sucralfate in Treating NSAID-Induced Gastric Erosions [6][17]
| Treatment Group (6 weeks) | Patients with No Lesions (Lanza grade 0) |
| Sucralfate (2g suspension, twice daily) | 68% (17/25) |
| Placebo | 35% (8/23) |
| p = 0.042 vs. Placebo |
Table 7: Cytoprotective Effect of Misoprostol against Aspirin-Induced Gastric Injury [18]
| Treatment Group (Pretreatment) | Protected Subjects |
| Misoprostol (200 µg x 5 doses) | 67% (20/30) |
| Placebo | 3% (1/30) |
| p < 0.001 vs. Placebo |
Experimental Protocols
Monochloramine-Induced Gastric Lesions in Rats[13][14]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Injury: Oral administration of 120 mM monochloramine (NH₂Cl).
-
Treatment: this compound (1, 3, 10 mg/kg) or rebamipide (30, 100 mg/kg) was administered orally prior to NH₂Cl administration.
-
Assessment: Stomachs were excised, and the area of hemorrhagic lesions in the mucosa was measured in mm².
NSAID-Induced Gastropathy in Humans (Clinical Trial)[17][18]
-
Participants: Patients over 50 years of age requiring continuous NSAID or aspirin therapy for more than 8 weeks.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
-
Treatment: this compound maleate (2 mg, twice daily) or placebo for 8 weeks.
-
Assessment: Primary outcomes were the incidence of peptic ulcer and the ratio of modified Lanza score (MLS) 2 to 4. Endoscopy was performed at baseline and at 8 weeks.
Ethanol-Induced Gastric Ulcer Model in Rats[21]
-
Animals: Male Wistar rats, fasted for 24 hours with free access to water.
-
Treatment: Test compounds (e.g., this compound) or vehicle are administered orally.
-
Induction of Injury: One hour after treatment, absolute ethanol (1 ml/200 g body weight) is administered orally.
-
Assessment: One hour after ethanol administration, rats are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the length and number of hemorrhagic lesions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
References
- 1. Efficacy of treatment with rebamipide for endoscopic submucosal dissection-induced ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pathophysiology of NSAID-Associated Intestinal Lesions in the Rat: Luminal Bacteria and Mucosal Inflammation as Targets for Prevention [frontiersin.org]
- 6. Sucralfate therapy in NSAID bleeding gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]
- 8. Ecabet sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination therapy of ecabet sodium and cimetidine compared with cimetidine alone for gastric ulcer: prospective randomized multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of ecabet sodium on functional dyspepsia: A prospective, double-blinded, randomized, multi-center controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect and mechanism of sucralfate on healing of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of this compound maleate in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gastric ulcer study and experimental animals [bio-protocol.org]
Irsogladine and Famotidine: A Comparative Analysis of Efficacy in Gastric Ulcer Healing
For researchers and drug development professionals navigating the landscape of gastric ulcer treatments, a clear understanding of the comparative efficacy of available therapeutic agents is paramount. This guide provides an in-depth comparison of two prominent drugs, irsogladine and famotidine, focusing on their performance in gastric ulcer healing, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Efficacy in Clinical Trials
A key randomized, controlled, prospective study provides valuable insights into the comparative efficacy of this compound maleate and famotidine in the healing of gastric ulcers, particularly following Helicobacter pylori eradication therapy.[1][2]
| Outcome | This compound (4 mg/day) | Famotidine (40 mg/day) | p-value |
| Overall Ulcer Healing Rate | 85.2% (46/54) | 79.6% (43/54) | 0.4484 |
| Healing Rate in Smokers | 88.0% | 59.1% | 0.0233 |
| Healing Rate in Alcohol Drinkers (vs. Non-drinkers) within Famotidine Group | Not Applicable | 60.0% vs. 91.2% | 0.0119 |
| Healing Rate in Alcohol Drinkers (vs. Non-drinkers) within this compound Group | No significant difference | Not Applicable | - |
Table 1: Comparative Ulcer Healing Rates of this compound and Famotidine[1][2]
The overall healing rates for both this compound and famotidine were not significantly different, suggesting both are effective treatment options after H. pylori eradication.[1][2] However, a noteworthy finding is the significantly higher healing rate in smokers treated with this compound compared to those treated with famotidine.[1][2] Furthermore, within the famotidine group, alcohol consumption was associated with a significantly lower healing rate, a difference not observed in the this compound group.[1][2] These findings suggest that this compound may offer a more consistent therapeutic benefit in patient populations with lifestyle factors that can impede ulcer healing.[1][2]
Mechanisms of Action: A Tale of Two Pathways
The differing efficacy profiles of this compound and famotidine, particularly in specific patient subgroups, can be attributed to their distinct mechanisms of action. Famotidine acts as a competitive antagonist of histamine H2 receptors, directly reducing gastric acid secretion.[3][4][][6] In contrast, this compound is a mucosal protective agent with a multifaceted mechanism that enhances the stomach's natural defense and repair processes.[7][8]
Famotidine: The Acid Suppressor
Famotidine's primary role is to decrease the production of gastric acid.[3] It achieves this by blocking the histamine H2 receptors on the parietal cells of the stomach lining.[4][] This action inhibits the downstream signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.[4]
References
- 1. Comparison of the efficacy of this compound maleate and famotidine for the healing of gastric ulcers after Helicobacter pylori eradication therapy: a randomized, controlled, prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Famotidine? [synapse.patsnap.com]
- 6. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 8. What is this compound Maleate used for? [synapse.patsnap.com]
Irsogladine and Ecabet Sodium: A Head-to-Head Comparison of NF-κB Inhibition
In the landscape of gastroprotective agents, both Irsogladine and ecabet sodium have demonstrated therapeutic potential. Beyond their primary indications, their anti-inflammatory properties, particularly their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, have garnered significant interest among researchers. This guide provides a detailed, data-driven comparison of this compound and ecabet sodium, focusing on their efficacy in inhibiting NF-κB, supported by experimental evidence.
Quantitative Comparison of NF-κB Inhibition
A key study by Yasuda et al. (2016) provides a direct comparison of the inhibitory effects of this compound and ecabet sodium on NF-κB transcriptional activity in human colon adenocarcinoma Caco-2 cells. The study utilized a luciferase reporter gene assay to quantify the extent of NF-κB inhibition. The results are summarized below.[1]
| Compound | Concentration (µM) | Treatment Duration | Cell Line | Inhibition of NF-κB Transcriptional Activity (%) | Reference |
| This compound maleate | 200 | 24 hours | Caco-2 | 38 | Yasuda et al., 2016[1] |
| Ecabet sodium hydrate | 200 | 24 hours | Caco-2 | 29 | Yasuda et al., 2016[1] |
As the data indicates, at the same concentration and treatment duration, this compound maleate exhibited a greater inhibitory effect on NF-κB transcriptional activity compared to ecabet sodium hydrate in this experimental model.[1]
Mechanistic Insights into NF-κB Inhibition
The canonical NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
While the precise mechanisms of NF-κB inhibition for both this compound and ecabet sodium are not fully elucidated in a comparative context, available research points to different potential points of intervention in the NF-κB pathway.
This compound: The study by Yasuda et al. suggests that this compound's inhibitory action is at the level of NF-κB transcriptional activity.[1] However, detailed studies on its effect on upstream events like IκBα phosphorylation and degradation are not yet available. Some research indicates that this compound's anti-inflammatory effects may also be linked to its ability to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[2]
Ecabet Sodium: Research suggests that ecabet sodium may have a more complex interaction with the NF-κB pathway. One study indicated that ecabet sodium might slightly activate IκBα, which would be an unconventional mechanism for NF-κB inhibition.[2] Further investigation is required to understand the full scope of its action on the upstream components of the NF-κB signaling cascade.
Experimental Protocols
The following is a detailed methodology for the NF-κB luciferase reporter gene assay, based on the protocol employed in the comparative study by Yasuda et al. (2016) and general laboratory practices.
NF-κB Luciferase Reporter Gene Assay
1. Cell Culture and Transfection:
-
Cell Line: Caco-2 cells (human colon adenocarcinoma).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For the assay, Caco-2 cells are seeded in 24-well plates. At approximately 70-80% confluency, cells are transiently co-transfected with a pNF-κB-Luc plasmid (containing the firefly luciferase gene under the control of an NF-κB response element) and a pRL-TK plasmid (containing the Renilla luciferase gene for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
Twenty-four hours post-transfection, the medium is replaced with fresh medium containing either this compound maleate (200 µM), ecabet sodium hydrate (200 µM), or a vehicle control (e.g., DMSO).
-
The cells are incubated with the compounds for 24 hours.
3. Luciferase Activity Measurement:
-
After the 24-hour treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
The cell lysates are then transferred to a 96-well luminometer plate.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is measured first, followed by the Renilla luciferase activity in the same well.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
4. Data Analysis:
-
The inhibitory effect of each compound is calculated as the percentage decrease in normalized luciferase activity compared to the vehicle-treated control.
Visualizing the Pathways and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.
Figure 1. The NF-κB signaling pathway and proposed points of inhibition by this compound and ecabet sodium.
References
- 1. This compound maleate, a gastric mucosal protectant, suppresses intestinal polyp development in Apc-mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound maleate abolishes the increase in interleukin-8 levels caused by outer membrane protein 29 from Aggregatibacter (Actinobacillus) actinomycetemcomitans through the ERK pathway in human gingival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials on Irsogladine for gastritis and peptic ulcers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data on Irsogladine for the treatment of gastritis and peptic ulcers. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and development in gastroenterology.
Abstract
This compound, a mucosal protective agent, has been utilized for the management of peptic ulcer disease and acute gastritis, primarily in Japan, Korea, and China.[1][2] Its mechanism of action, distinct from antisecretory agents like proton pump inhibitors (PPIs) and H2 receptor antagonists (H2RAs), involves enhancing the mucosal defense system. This is achieved through various pathways, including the inhibition of phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP) and subsequent gastric cytoprotection.[1][2] This guide synthesizes findings from multiple clinical studies to compare the efficacy and safety of this compound with other standard treatments.
Mechanism of Action: A Multi-faceted Approach to Mucosal Protection
This compound's therapeutic effects stem from a cascade of cellular and physiological responses:
-
Enhanced Intercellular Communication: It facilitates gap junctional intercellular communication (GJIC), which is crucial for maintaining the integrity of the gastrointestinal mucosa.[3]
-
Improved Blood Flow: this compound prevents the reduction of gastric mucosal blood flow, ensuring adequate oxygen and nutrient supply for tissue maintenance and repair.[2][3]
-
Anti-inflammatory Properties: The drug exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[3]
-
Increased Mucus Secretion: It promotes the secretion of mucus, which forms a protective barrier against gastric acid and other irritants.[3]
-
Antioxidant Effects: this compound reduces reactive oxygen species (ROS) and boosts antioxidant enzymes, mitigating oxidative stress-related mucosal damage.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in gastric mucosal protection.
Comparative Clinical Efficacy
Clinical trials have evaluated this compound's efficacy against placebo and other active treatments. The following tables summarize the key findings.
Table 1: this compound vs. Placebo in NSAID/Aspirin-Induced Gastritis and Peptic Ulcers
| Outcome | This compound Maleate (2 mg, twice daily) | Placebo | p-value | Study |
| Incidence of Peptic Ulcer | 0/39 patients | 2/37 patients | Not significant | Shim et al.[4][5][6][7][8] |
| Change in Modified Lanza Score (MLS) in H. pylori-negative group | Significant improvement (p=0.0247) | No significant change | 0.0247 | Shim et al.[4][5][6][7][8] |
| Change in Edema Score in H. pylori-negative group | Significant improvement (p=0.0154) | No significant change | 0.0154 | Shim et al.[4][5][6][7][8] |
Table 2: this compound vs. Placebo in Gastric Ulcer Healing Post-H. pylori Eradication
| Outcome | This compound Maleate (4 mg/day) | Placebo | p-value | Study |
| Overall Ulcer Healing Rate | 83.0% (n=150) | 72.2% (n=161) | 0.0276 | Hiraishi et al.[9] |
| Ulcer Healing Rate (Eradication Failure Subgroup) | 57.9% | 26.1% | 0.0366 | Hiraishi et al.[9] |
Table 3: this compound vs. Famotidine in Gastric Ulcer Healing Post-H. pylori Eradication
| Outcome | This compound Maleate (4 mg/day) | Famotidine (40 mg/day) | p-value | Study |
| Overall Ulcer Healing Rate | 85.2% (n=54) | 79.6% (n=54) | 0.4484 | Anonymous[10] |
| Ulcer Healing Rate in Smokers | 88.0% | 59.1% | 0.0233 | Anonymous[10] |
| Ulcer Healing Rate in Alcohol Drinkers | No significant difference from non-drinkers | Significantly lower than non-drinkers (60.0% vs. 91.2%, p=0.0119) | - | Anonymous[10] |
Table 4: this compound vs. Omeprazole in Preventing NSAID-Induced Gastrointestinal Lesions
| Outcome | This compound | Omeprazole | p-value | Study |
| Increase in Small Intestinal Mucosal Injuries | Significantly smaller increase | Larger increase | Significant | Anonymous[11] |
| Esophageal/Gastroduodenal Lesions | No significant difference | No significant difference | - | Anonymous[11] |
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide generally followed a prospective, randomized, double-blind, and often multicenter design. Below is a generalized workflow for such a trial.
Caption: Generalized workflow of a randomized controlled clinical trial for gastritis/peptic ulcers.
Key Methodological Components:
-
Patient Population: Studies typically included adult patients with endoscopically confirmed gastritis or peptic ulcers.[4][9][10] Specific trials focused on subpopulations, such as those taking NSAIDs or aspirin, or those who had undergone H. pylori eradication therapy.[4][9][10]
-
Inclusion/Exclusion Criteria: Common exclusion criteria included a history of gastric surgery, Zollinger-Ellison syndrome, active bleeding, or use of other medications that could interfere with the study outcomes.[4]
-
Interventions and Dosages:
-
Primary and Secondary Outcomes:
-
Statistical Analysis: Data were typically analyzed using chi-squared tests for categorical variables and appropriate statistical tests for continuous variables to determine the significance of the observed differences between treatment groups.[9]
Discussion and Future Directions
The available evidence suggests that this compound is an effective and safe option for the management of gastritis and peptic ulcers, particularly in specific patient populations. Its efficacy in H. pylori-negative patients with NSAID-induced gastropathy and its superior performance in smokers compared to famotidine highlight its potential as a targeted therapy.[4][10] Furthermore, its protective effects on the small intestine, where PPIs may be less effective, warrant further investigation.[11]
While current studies provide valuable insights, a large-scale, head-to-head meta-analysis directly comparing this compound with modern PPIs across diverse patient populations is still needed to definitively establish its position in the therapeutic armamentarium. Future research should also focus on elucidating the long-term safety and efficacy of this compound and its potential role in combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound : Overview of the Mechanisms of Mucosal Protective an...: Ingenta Connect [ingentaconnect.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. The efficacy and safety of this compound maleate in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of this compound maleate in nonsteroidal anti-inflammatory drug or aspirin-induced peptic ulcer and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Clinical trial: this compound maleate, a mucosal protective drug, accelerates gastric ulcer healing after treatment for eradication of Helicobacter pylori infection--the results of a multicentre, double-blind, randomized clinical trial (IMPACT study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preventive effect of this compound or omeprazole on non-steroidal anti-inflammatory drug-induced esophagitis, peptic ulcers, and small intestinal lesions in humans, a prospective randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Irsogladine: A Procedural Guide for Laboratory Professionals
The proper disposal of irsogladine, a gastroprotective agent used in research, is critical for ensuring laboratory safety and environmental protection.[1] As a substance classified with potential reproductive toxicity, adherence to established protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.[2][3][4] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting, aligning with federal and local regulations.
Chemical Safety and Regulatory Profile
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key safety and classification data derived from Safety Data Sheets (SDS).
| Identifier | Value | Source |
| Chemical Name | This compound maleate | [3] |
| CAS Number | 84504-69-8 | [2][3][4] |
| GHS Classification | Reproductive Toxicity - Category 2 | [2][3] |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | [2][3][4] |
| Signal Word | Warning | [2][3] |
| Key Precaution | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary procedures for managing this compound from the point of generation to its final disposal.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling this compound in any form, a thorough risk assessment must be conducted. Due to its classification as a potential reproductive toxin, appropriate PPE is mandatory.
-
Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][5]
-
Required PPE:
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and hands should be washed thoroughly after handling.[3]
-
Eye Protection: Use appropriate safety glasses or chemical safety goggles.[3]
-
Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact.[3]
-
Step 2: Segregation of this compound Waste
Proper segregation is crucial to prevent accidental reactions and to ensure waste is handled by the correct disposal stream. This compound waste should be categorized as hazardous pharmaceutical waste.
-
Do Not Mix: Never mix this compound waste with non-hazardous laboratory trash.
-
Separate Waste Streams:
-
Solid Waste: This includes unused or expired pure this compound, and materials contaminated with it, such as weigh boats, gloves, bench paper, and pipette tips.
-
Liquid Waste: This includes stock solutions (e.g., in DMSO) and any buffers or media containing this compound.[6]
-
-
Prohibition on Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sewer or drain.[2][3] This aligns with EPA regulations that prohibit the sewering of hazardous pharmaceutical waste.[7]
Step 3: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Solid Waste:
-
Liquid Waste:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictogram (Health Hazard).[2]
-
Step 4: Temporary Storage in the Laboratory
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, awaiting pickup.
-
Storage Location: Store waste containers in a secondary containment tray to manage potential leaks. The storage area should be away from general traffic and incompatible materials.[8]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[9] Do not overfill containers; fill to a maximum of 75-80% capacity.
Step 5: Final Disposal Procedures
The final disposal of this compound must be conducted through a licensed hazardous waste management company.
-
Professional Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a certified contractor.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[7][10]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste consignment note or manifest, is completed accurately. Retain copies of these records as required by regulations.[11]
Step 6: Accidental Spill Management
In the event of a spill, immediate and safe cleanup is required.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid creating dust.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By integrating these procedures into standard laboratory operations, researchers can ensure the safe management of this compound, protecting both personnel and the environment while maintaining regulatory compliance.
References
- 1. This compound: overview of the mechanisms of mucosal protective and healing- promoting actions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. This compound maleate - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
